molecular formula C18H14N4O B7841037 MKI-1

MKI-1

Cat. No.: B7841037
M. Wt: 302.3 g/mol
InChI Key: XKDZPQAMBMLCDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MKI-1 is a useful research compound. Its molecular formula is C18H14N4O and its molecular weight is 302.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-3-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O/c23-17(21-18-19-15-8-1-2-9-16(15)20-18)13-6-5-7-14(12-13)22-10-3-4-11-22/h1-12H,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDZPQAMBMLCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC(=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

MKI-1: A Novel Radiosensitizer for Enhanced Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of MKI-1, a novel small-molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL), and its potential as a radiosensitizer in cancer therapy. The information presented is based on preclinical studies and is intended for researchers, scientists, and professionals in the field of drug development.

Core Concept: this compound as a MASTL Inhibitor

This compound has been identified as a potent inhibitor of MASTL, a mitotic kinase that is overexpressed in various cancers, including breast cancer.[1] MASTL plays a crucial role in mitotic progression by inactivating the tumor suppressor Protein Phosphatase 2A (PP2A).[1] By inhibiting MASTL, this compound activates PP2A, leading to downstream effects that are detrimental to cancer cell survival and proliferation.[2][3][4]

Mechanism of Action as a Radiosensitizer

The radiosensitizing properties of this compound are attributed to its ability to modulate key cellular pathways involved in DNA damage response and cell cycle regulation. The proposed mechanism involves the following steps:

  • MASTL Inhibition: this compound directly inhibits the kinase activity of MASTL.[1]

  • PP2A Activation: Inhibition of MASTL leads to the activation of the PP2A protein complex.[2][3][4]

  • c-Myc Destabilization: Activated PP2A promotes the dephosphorylation and subsequent degradation of the oncoprotein c-Myc, which is a key regulator of cell proliferation and survival.[2][3]

  • Enhanced Mitotic Catastrophe: In combination with radiation-induced DNA damage, the this compound-mediated pathway leads to an increase in mitotic cell death.[2][3] This is further supported by the activation of Chk2 and caspase-2, which are involved in the mitotic DNA damage response.[2][3]

MKI1_Signaling_Pathway Proposed Signaling Pathway of this compound as a Radiosensitizer MKI1 This compound MASTL MASTL MKI1->MASTL Inhibits PP2A PP2A MASTL->PP2A Inhibits cMyc c-Myc PP2A->cMyc Dephosphorylates (destabilizes) Radiosensitization Enhanced Radiosensitization (Mitotic Catastrophe) PP2A->Radiosensitization cMyc->Radiosensitization

Proposed signaling pathway of this compound.

Quantitative Data on Radiosensitizing Effects

The following tables summarize the quantitative data from preclinical studies on this compound's efficacy as a radiosensitizer in breast cancer models.

Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines
Cell LineTreatmentRadiation DoseOutcome MeasureResult
MCF7This compound (7.5 µM)2.5 GyColony FormationSignificant decrease compared to radiation alone[3]
CD44high/CD24low MCF7 (BCSCs)This compound (7.5 µM)2.5 GyColony FormationSignificant decrease in radioresistant cells[3]
Table 2: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model
Animal ModelTumor TypeTreatmentRadiation DoseOutcome MeasureResult
BALB/c nude miceBT549 xenograftThis compound6 GyTumor GrowthEnhanced reduction in tumor growth compared to radiation alone[1][2][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Lines and Culture
  • Cell Lines: MCF7 (human breast adenocarcinoma), BT549 (human breast carcinoma), and MCF10A (non-tumorigenic human breast epithelial) cells were utilized.[3]

  • Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

Colony Formation Assay
  • Cells were seeded in 6-well plates at a density of 500-1000 cells per well.

  • After 24 hours, cells were treated with this compound (7.5 µM) or DMSO (control).

  • Following a 1-hour incubation, cells were irradiated with a single dose of 2.5 Gy.

  • The medium was replaced with fresh medium, and cells were incubated for 14 days to allow for colony formation.

  • Colonies were fixed with methanol and stained with crystal violet.

  • Colonies containing more than 50 cells were counted.

Western Blot Analysis
  • Cells were treated with this compound and/or radiation as indicated.

  • Total protein was extracted using lysis buffer.

  • Protein concentration was determined using a BCA protein assay kit.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes were blocked and then incubated with primary antibodies against cleaved-PARP, phosphorylated Chk2, and procaspase-2.

  • After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence detection system.

In Vivo Xenograft Study
  • Animal Model: Five-week-old female BALB/c nude mice were used.[1]

  • Tumor Implantation: BT549 cells were subcutaneously injected into the flank of each mouse.

  • Treatment Groups: Once tumors reached a palpable size, mice were randomized into control, this compound alone, radiation alone, and this compound plus radiation groups.

  • Dosing and Administration: this compound was administered to the treatment groups.

  • Irradiation: A single dose of 6 Gy was delivered to the tumors in the radiation-treated groups.

  • Monitoring: Tumor volume and body weight were measured regularly.[1][2]

InVivo_Workflow Experimental Workflow for In Vivo Radiosensitization Study cluster_setup Setup cluster_treatment Treatment cluster_analysis Analysis start BT549 Cell Culture implant Subcutaneous Implantation in BALB/c Nude Mice start->implant growth Tumor Growth to Palpable Size implant->growth randomize Randomization into 4 Treatment Groups: 1. Control 2. This compound 3. Radiation (6 Gy) 4. This compound + Radiation growth->randomize treat Drug Administration & Irradiation randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor end Data Analysis & Comparison monitor->end

Workflow for the in vivo radiosensitization study.

Concluding Remarks for Drug Development Professionals

The preclinical data on this compound presents a compelling case for its further investigation as a clinical candidate for radiosensitization. This compound demonstrates antitumor and radiosensitizer activities in both in vitro and in vivo breast cancer models.[2][3][4] Notably, it has shown weaker effects on the viability of normal breast cells, suggesting a favorable therapeutic window.[1][3] The well-defined mechanism of action, involving the MASTL-PP2A-c-Myc axis, provides a strong rationale for its development. Further studies are warranted to explore the efficacy of this compound in other cancer types and to advance it toward clinical trials.

References

In Vitro Kinase Assay for MKI-1 IC50 Determination: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential methodologies required to determine the half-maximal inhibitory concentration (IC50) of MKI-1, a known inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL), using in vitro kinase assays. This document outlines the core principles, experimental protocols, and data analysis workflows pertinent to the characterization of this compound's potency and selectivity.

Introduction to this compound and In Vitro Kinase Assays

This compound (MASTL Kinase Inhibitor-1) is a small-molecule inhibitor targeting MASTL, a key regulator of mitotic progression.[1][2] The determination of its IC50 value is a critical step in the drug discovery process, providing a quantitative measure of its potency. In vitro kinase assays are fundamental tools for this purpose, offering a controlled environment to measure the enzymatic activity of a kinase in the presence of an inhibitor.[3][4]

A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[3][4][5][6] Among these, the ADP-Glo™ Kinase Assay is a widely used luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[7][8] This assay is known for its high sensitivity and broad applicability to different kinases.[7][8]

This compound Target Profile and Quantitative Data

This compound has been identified as an inhibitor of MASTL with a reported IC50 in the micromolar range. While comprehensive kinase panel screening data for this compound is not widely published, available information indicates its primary target and some level of selectivity.

Target Kinase Inhibitor IC50 (µM) Assay Platform Notes
MASTLThis compound9.9Kinase AssayPrimary target of this compound.[1][2]

Signaling Pathway of MASTL

MASTL plays a crucial role in the G2/M transition and mitotic progression by inactivating the tumor suppressor phosphatase PP2A.[9][10] This regulation is mediated through the phosphorylation of its substrates, such as ENSA/ARPP19. The inhibition of MASTL by this compound is expected to restore PP2A activity, which in turn can affect downstream signaling pathways, including the PI3K/Akt/mTOR pathway and the stability of the oncoprotein c-Myc.[9][10]

MASTL_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core MASTL Core Pathway cluster_downstream Downstream Effects CDK1 CDK1/Cyclin B MASTL MASTL (Greatwall Kinase) CDK1->MASTL Activates ENSA ENSA/ARPP19 MASTL->ENSA Phosphorylates PP2A PP2A-B55 ENSA->PP2A Inhibits CDK1_Sub CDK1 Substrates PP2A->CDK1_Sub Dephosphorylates cMyc c-Myc Stability PP2A->cMyc Decreases Akt_mTOR Akt/mTORC1 Signaling PP2A->Akt_mTOR Inhibits MKI1 This compound MKI1->MASTL

Caption: The MASTL signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Kinase Assay for this compound IC50 Determination using ADP-Glo™

This protocol outlines the steps for determining the IC50 of this compound against a target kinase (e.g., MASTL) using the Promega ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.[7][8]

Materials:

  • Recombinant Kinase (e.g., MASTL)

  • Kinase Substrate (e.g., ENSA for MASTL)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra Pure ATP

    • ADP

  • Kinase Reaction Buffer (specific to the kinase of interest)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation:

    • Prepare the Kinase Reaction Buffer. A typical buffer may contain Tris-HCl, MgCl2, DTT, and BSA. Optimize the buffer conditions for the specific kinase being assayed.

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of this compound in Kinase Reaction Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

    • Prepare the kinase and substrate solutions in Kinase Reaction Buffer to the desired concentrations. The optimal concentrations should be determined empirically.

    • Prepare the ATP solution at a concentration close to its Km for the kinase to ensure sensitive detection of ATP-competitive inhibitors.[11]

    • Prepare the ADP-Glo™ and Kinase Detection Reagents according to the manufacturer's instructions.

  • Kinase Reaction:

    • In a white multi-well plate, add the following components in order:

      • Kinase Reaction Buffer

      • This compound dilutions (or DMSO for control wells)

      • Substrate solution

      • Kinase solution

    • Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 5-25 µL.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent to each well.[8]

    • Incubate the plate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent (twice the initial reaction volume) to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data by setting the luminescence of the DMSO control (no inhibitor) as 100% activity and the luminescence of a control with a high concentration of a potent inhibitor (or no kinase) as 0% activity.

    • Plot the percentage of kinase activity against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.[11]

Experimental Workflow and Logical Relationships

The overall workflow for determining the IC50 of a kinase inhibitor can be visualized as a series of sequential steps, from initial setup to final data interpretation.

IC50_Determination_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Kinase Assay cluster_analysis Phase 3: Data Acquisition & Analysis ReagentPrep Reagent Preparation (Buffer, ATP, Kinase, Substrate, this compound) SerialDilution This compound Serial Dilution ReagentPrep->SerialDilution PlateSetup Plate Setup (Addition of Reagents) SerialDilution->PlateSetup KinaseReaction Kinase Reaction Incubation PlateSetup->KinaseReaction ReactionStop Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) KinaseReaction->ReactionStop SignalGeneration Signal Generation (Add Kinase Detection Reagent) ReactionStop->SignalGeneration Luminescence Measure Luminescence SignalGeneration->Luminescence DataNormalization Data Normalization Luminescence->DataNormalization DoseResponse Dose-Response Curve Fitting DataNormalization->DoseResponse IC50 IC50 Value Determination DoseResponse->IC50

Caption: A generalized workflow for in vitro kinase inhibitor IC50 determination.

Conclusion

This guide provides a comprehensive framework for the in vitro determination of the IC50 value of this compound against its target kinase, MASTL. The detailed protocol for the ADP-Glo™ kinase assay, along with the visual representations of the relevant signaling pathway and experimental workflow, serves as a valuable resource for researchers in the field of drug discovery and development. Adherence to these methodologies will ensure the generation of robust and reproducible data, which is essential for the accurate characterization of kinase inhibitors.

References

Greatwall kinase (MASTL) function in cell cycle

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Greatwall Kinase (MASTL) Function in the Cell Cycle

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Microtubule-associated serine/threonine kinase-like (MASTL), the mammalian orthologue of Drosophila Greatwall (Gwl), is a pivotal regulator of the cell cycle, particularly mitotic entry and progression. Its primary function is to ensure the stable phosphorylation of mitotic substrates by counteracting the major mitotic phosphatase, Protein Phosphatase 2A (PP2A), specifically the B55-containing holoenzyme (PP2A-B55). MASTL accomplishes this through a conserved signaling cascade involving the phosphorylation of its key substrates, ARPP19 and ENSA. Dysregulation of MASTL is linked to chromosomal instability, tumorigenesis, and resistance to cancer therapies, making it a compelling target for drug development. This guide provides a comprehensive overview of MASTL's function, regulation, and involvement in disease, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Function in Mitosis: The Greatwall-ENSA/ARPP19-PP2A Axis

The central role of MASTL in the cell cycle is to establish a dominant state of protein phosphorylation required for mitotic entry and maintenance. This is achieved by inhibiting PP2A-B55, the phosphatase that directly opposes the activity of the master mitotic kinase, Cyclin B-Cdk1.[1][2]

The core signaling pathway is as follows:

  • MASTL Activation: At the G2/M transition, MASTL is activated by Cdk1-Cyclin B through phosphorylation.[3]

  • Substrate Phosphorylation: Activated MASTL then phosphorylates its only well-validated substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19), on a conserved serine residue (Ser67 in human ENSA, Ser62 in human ARPP19).[4][5]

  • PP2A-B55 Inhibition: This phosphorylation event converts ENSA and ARPP19 into potent and specific inhibitors of the PP2A-B55 phosphatase.[6][7]

  • Stabilization of Mitotic State: The inhibition of PP2A-B55 prevents the dephosphorylation of Cdk1 substrates, ensuring a stable, phosphorylated state that drives the cell into and through mitosis.[8] Depletion of MASTL leads to premature dephosphorylation of these substrates, resulting in mitotic collapse, defective chromosome condensation, and failure to maintain a spindle assembly checkpoint signal.[9][10]

MASTL_Core_Pathway MASTL-PP2A Signaling Axis Cdk1 Cdk1-Cyclin B MASTL MASTL (Greatwall) Cdk1->MASTL Mitotic_Substrates Cdk1 Substrates (Phosphorylated) Cdk1->Mitotic_Substrates Phosphorylates ENSA ENSA / ARPP19 MASTL->ENSA Phosphorylates pENSA p-ENSA / p-ARPP19 ENSA->pENSA PP2A PP2A-B55 pENSA->PP2A Inhibits PP2A->Mitotic_Substrates

Core MASTL-PP2A signaling pathway in mitosis.

Regulation and Broader Cellular Functions

While the core mitotic function is well-established, MASTL's activity is integrated with other cellular signaling networks.

  • Upstream Regulation: Besides Cdk1, the mTORC1 pathway can also phosphorylate and activate MASTL in a mitosis-independent context, linking cell growth and metabolism to cell cycle control.[11][12] AKT has also been shown to regulate mitotic progression by phosphorylating MASTL.[13]

  • DNA Damage Response: MASTL plays a role in checkpoint recovery after DNA damage. It is required to sustain the G2 arrest and prevent premature mitotic entry or aberrant cell cycle re-entry before repairs are complete.[4][12]

  • Oncogenic Signaling: MASTL overexpression is implicated in various cancers and is associated with poor patient survival.[4][14] It can deregulate oncogenic pathways, including PI3K/AKT/mTOR and Wnt/β-catenin signaling, promoting proliferation and metastasis.[4][12]

MASTL_Regulation_Network MASTL Regulatory Network cluster_inputs Upstream Regulators cluster_outputs Downstream Pathways MASTL MASTL Mitosis Mitotic Progression (via PP2A-B55) MASTL->Mitosis DDR DNA Damage Checkpoint Recovery MASTL->DDR Oncogenesis Oncogenic Signaling (AKT, Wnt) MASTL->Oncogenesis Cdk1 Cdk1 Cdk1->MASTL Activates mTORC1 mTORC1 mTORC1->MASTL Activates AKT AKT AKT->MASTL Activates

Upstream regulators and downstream functions of MASTL.

Data Presentation: Quantitative Summaries

Table 1: Inhibitor Potency (IC₅₀ Values)

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) for various small-molecule inhibitors against MASTL kinase.

InhibitorIn Vitro IC₅₀ (Recombinant MASTL)Cellular IC₅₀Reference(s)
MKI-2 37.44 nM142.7 nM[2]
MKI-1 9.9 µM~15-30 µM[1][9]
GKI-1 5 - 10 µM~15 µM[2][9]
Staurosporine 39 nMNot Reported[15]
Ro 31-8220 9,400 nMNot Reported[15]
H-89 5,800 nMNot Reported[15]
Table 2: Identified Potential MASTL Substrates (Phosphoproteomics)

This table lists a selection of proteins identified as potential MASTL substrates through quantitative phosphoproteomics screens (siKALIP/SILAC). Note that ENSA and ARPP19 remain the only universally validated direct substrates.

Potential SubstratePhospho-sites Increased with Active MASTLFunctionReference(s)
ENSA Ser67PP2A-B55 Inhibition[11]
ARPP19 Ser62PP2A-B55 Inhibition[11]
hnRNPM MultiplePre-mRNA processing[16][17]
YB1 (YBX1) MultipleTranscription, Translation[16][17]
TUBA1C T41, S48, T292Microtubule cytoskeleton[16][17]
RPS6 MultipleRibosome component, Translation[18]
RPL36A MultipleRibosome component, Translation[18]

Experimental Protocols

In Vitro MASTL Kinase Assay (Radiometric)

This protocol is adapted from methodologies used to measure the direct kinase activity of purified MASTL on a substrate like ARPP19.[11][15]

Materials:

  • Recombinant human MASTL protein

  • Recombinant substrate (e.g., GST-ARPP19)

  • Kinase Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT

  • ATP Mix: 50 µM "cold" ATP, 1.5 µCi [γ-³²P]ATP or [γ-³³P]ATP

  • LDS Sample Buffer or 3X SDS Sample Buffer

  • SDS-PAGE gels, autoradiography film or phosphorimager screen

Procedure:

  • Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a 10 µL reaction, combine:

    • 5 µL of 2x Kinase Buffer

    • 1 µL of recombinant MASTL (e.g., 0.5 µM final concentration)

    • 1 µL of recombinant ARPP19 substrate (e.g., 5 µM final concentration)

    • Test inhibitor or DMSO vehicle as required.

    • dH₂O to a final volume of 9 µL.

  • Initiate the reaction by adding 1 µL of the ATP Mix.

  • Incubate the reaction for 30 minutes at 30°C.

  • Terminate the reaction by adding 10 µL of 2x LDS Sample Buffer and heating at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to an autoradiography film or a phosphorimager screen.

  • Quantify the radioactive signal incorporated into the substrate band using densitometry.

Kinase_Assay_Workflow Workflow: Radiometric In Vitro Kinase Assay A 1. Prepare Reaction Mix (Kinase, Substrate, Buffer, Inhibitor) B 2. Initiate with [γ-³²P]ATP Mix A->B C 3. Incubate at 30°C for 30 min B->C D 4. Terminate with SDS Buffer C->D E 5. Separate by SDS-PAGE D->E F 6. Autoradiography/ Phosphorimaging E->F G 7. Quantify Signal F->G

Workflow for a radiometric in vitro kinase assay.
Immunoprecipitation of Endogenous MASTL

This protocol outlines the steps to isolate MASTL from cell lysates to study its binding partners or for use in subsequent kinase assays.[13][19]

Materials:

  • Cell culture plates (10 cm) with cells of interest

  • Ice-cold 1X PBS

  • Ice-cold Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40 or 0.5% Triton X-100, with protease and phosphatase inhibitors.

  • Anti-MASTL antibody

  • Protein A/G agarose or magnetic beads

  • Microcentrifuge

Procedure:

  • Wash cultured cells once with ice-cold 1X PBS.

  • Lyse the cells by adding 0.5 - 1.0 mL of ice-cold lysis buffer directly to the plate. Incubate on ice for 5-10 minutes.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.

  • Pre-clear the lysate by incubating with 20 µL of Protein A/G beads for 1 hour at 4°C with gentle rotation.

  • Pellet the beads and transfer the supernatant to a new tube.

  • Add the primary anti-MASTL antibody (typically 1-4 µg) to the pre-cleared lysate. Incubate for 2 hours to overnight at 4°C with gentle rotation.

  • Add 20-30 µL of fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Pellet the beads by centrifugation (e.g., 2,500 rpm for 1 minute at 4°C).

  • Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold lysis buffer.

  • After the final wash, the beads containing the MASTL immunocomplex can be resuspended in SDS sample buffer for Western blot analysis or in kinase buffer for an activity assay.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is a standard method to analyze the distribution of cells in different phases of the cell cycle following MASTL knockdown or inhibition.[5][20][21]

Materials:

  • Cultured cells (treated vs. control)

  • Ice-cold 1X PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution: 50 µg/mL PI, 100 µg/mL RNase A in PBS.

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization, collect them in a tube, and pellet by centrifugation (300 x g for 5 minutes).

  • Wash the cell pellet once with 5 mL of ice-cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold PBS, then adding 4 mL of ice-cold 70% ethanol dropwise while vortexing gently.

  • Incubate the cells for at least 2 hours at -20°C for fixation. Cells can be stored at -20°C for several weeks.

  • Pellet the fixed cells by centrifugation (300 x g for 5 minutes) and discard the ethanol.

  • Wash the cells once with PBS to remove residual ethanol.

  • Resuspend the cell pellet in 0.5 mL of PI Staining Solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer using a 488 nm laser for excitation. The PI fluorescence (DNA content) is typically measured at ~617 nm.

  • Gate on single cells to exclude doublets and analyze the DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.

MASTL as a Therapeutic Target

The frequent overexpression of MASTL in cancers (e.g., breast, lung, ovarian) and its role in promoting chromosomal instability and resistance to DNA-damaging agents make it an attractive therapeutic target.[4][14] Inhibition of MASTL is expected to selectively kill cancer cells by inducing "mitotic catastrophe," a form of cell death resulting from aberrant mitosis.[3] Several small-molecule inhibitors are in development, with some showing promising anti-tumor activity in preclinical models.[2][9] The development of potent and selective MASTL inhibitors represents a promising first-in-class therapeutic strategy.[22]

Conclusion

Greatwall/MASTL kinase is a master regulator of the cell cycle, acting as the critical switch that silences PP2A-B55 phosphatase activity to ensure a robust mitotic state. Its function is essential for genomic stability, and its dysregulation is a key driver in oncology. Further research into its broader functions and the development of specific inhibitors holds significant promise for novel cancer therapies. This guide provides the foundational knowledge, quantitative data, and key protocols for professionals engaged in this field.

References

Unveiling the Next Generation of Cancer Therapeutics: A Technical Guide to the Early Discovery and Screening of MASTL Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, has emerged as a compelling therapeutic target in oncology.[1][2] Overexpression of MASTL is linked to tumor progression, chromosomal instability, and poor patient outcomes in various cancers, including breast cancer.[3][4] MASTL plays a crucial role in mitotic progression by phosphorylating α-endosulfine (ENSA) and ARPP19, which in turn inhibit the tumor suppressor protein phosphatase 2A (PP2A).[3][4] This inhibition of PP2A is critical for mitotic entry and maintenance. Dysregulation of the MASTL-ENSA/ARPP19-PP2A signaling axis contributes to oncogenesis.[3] Furthermore, MASTL has been implicated in the regulation of other key oncogenic pathways, such as AKT/mTOR and Wnt/β-catenin, highlighting its multifaceted role in cancer biology.[2][4] This technical guide provides an in-depth overview of the early discovery and screening methodologies for identifying and characterizing novel MASTL inhibitors, presenting key data, experimental protocols, and visual workflows to aid researchers in this rapidly evolving field.

The MASTL Signaling Pathway: A Key Regulator of Mitosis and Oncogenesis

MASTL's primary role in mitosis is to ensure the timely phosphorylation of mitotic substrates. It achieves this by inactivating its direct downstream target, the B55-containing PP2A (PP2A-B55) phosphatase, through the phosphorylation of ENSA and ARPP19.[3][4] Beyond its mitotic functions, MASTL signaling intersects with other critical cellular pathways implicated in cancer.

  • AKT/mTOR Pathway: MASTL overexpression has been associated with the deregulation of the PI3K/AKT/mTOR pathway, a central regulator of cell proliferation and survival.[4]

  • Wnt/β-catenin Pathway: Recent studies have shown that MASTL can promote Wnt/β-catenin signaling, another key pathway in development and cancer.[2][4]

  • Kinase-Independent Functions: Emerging evidence suggests that MASTL may also possess kinase-independent functions, for instance in regulating the actin cytoskeleton and promoting cell motility.[5][6]

Below is a diagram illustrating the core MASTL signaling pathway and its crosstalk with other oncogenic pathways.

MASTL_Signaling_Pathway cluster_mitosis Mitotic Regulation cluster_oncogenesis Oncogenic Signaling MASTL MASTL ENSA_ARPP19 ENSA/ARPP19 MASTL->ENSA_ARPP19 P AKT_mTOR AKT/mTOR Pathway MASTL->AKT_mTOR Wnt_BetaCatenin Wnt/β-catenin Pathway MASTL->Wnt_BetaCatenin Proliferation Proliferation & Metastasis MASTL->Proliferation PP2A PP2A-B55 ENSA_ARPP19->PP2A Inhibition Mitotic_Substrates Mitotic Substrates PP2A->Mitotic_Substrates Dephosphorylation AKT_mTOR->Proliferation Wnt_BetaCatenin->Proliferation Screening_Workflow In_Silico In Silico Screening (Virtual Screening, Docking) Hits Initial Hits In_Silico->Hits Biochemical_Assays Biochemical Assays (ADP-Glo, HTRF) Validated_Hits Validated Hits Biochemical_Assays->Validated_Hits Cellular_Assays Cellular Assays (pENSA IF, Viability) Leads Lead Compounds Cellular_Assays->Leads Lead_Optimization Lead Optimization (SBDD) In_Vivo In Vivo Studies Lead_Optimization->In_Vivo Candidate Clinical Candidate In_Vivo->Candidate Library Compound Library Library->In_Silico Hits->Biochemical_Assays Validated_Hits->Cellular_Assays Leads->Lead_Optimization

References

Methodological & Application

MKI-1 Treatment Protocol for Enhanced Apoptosis in MCF7 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for the treatment of MCF7 breast cancer cells with MKI-1, a novel small-molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL). The following application notes detail the mechanism of action of this compound and provide step-by-step instructions for cell culture, treatment, and subsequent analysis of its effects on cell viability, apoptosis, and protein expression.

Introduction

MCF7 is a widely utilized human breast cancer cell line that is estrogen receptor-positive and serves as a valuable model for studying the efficacy of anticancer compounds.[1] this compound has been identified as a potent inhibitor of MASTL, a kinase often overexpressed in various cancers, including breast cancer.[2][3] The mechanism of action for this compound involves the activation of Protein Phosphatase 2A (PP2A), which in turn leads to a reduction in the stability and protein levels of the oncoprotein c-Myc.[2][4] This targeted action ultimately inhibits oncogenic properties and enhances radiosensitivity in breast cancer cells.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound treatment of MCF7 cells.

Table 1: this compound Inhibitory Concentration

ParameterValueCell LineAssayReference
IC50 (in vitro kinase assay)9.9 µM-Kinase Assay[5][6]
Effective Concentration (Cell Viability)Serially diluted from 100 µMMCF7WST-8 Assay (72h)
Effective Concentration (Colony/Mammosphere Formation)10 µMMCF7Colony/Sphere Formation Assay
Effective Concentration (c-Myc Inhibition)10-20 µMMCF7Western Blot (24h)[7]

Table 2: Experimental Conditions for Key Assays

ExperimentThis compound ConcentrationIncubation TimeCell Seeding DensityReference
Cell Viability (WST-8/MTT)0-100 µM (Dose-response)72 hours1 x 10^4 cells/well (96-well plate)[8]
Apoptosis (Annexin V)IC50 concentration24-72 hours1 x 10^6 cells/mL (6-well plate)[8]
Western Blot (c-Myc, p-c-Myc)10-20 µM24 hours2 x 10^6 cells/well (6-well plate)[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in MCF7 cells and a general experimental workflow for its evaluation.

MKI1_Signaling_Pathway cluster_downstream Downstream Effects MKI1 This compound MASTL MASTL MKI1->MASTL Inhibition PP2A PP2A MASTL->PP2A Inhibition cMyc_p p-c-Myc (Ser62) PP2A->cMyc_p Dephosphorylation cMyc c-Myc cMyc_p->cMyc Proteasome Proteasomal Degradation cMyc->Proteasome Degradation Apoptosis Apoptosis cMyc->Apoptosis Inhibition of CellCycle Cell Cycle Arrest cMyc->CellCycle

Caption: this compound Signaling Pathway in MCF7 Cells.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment This compound Treatment cluster_analysis Analysis cluster_data Data Interpretation start Start with cryopreserved MCF7 cells thaw Thaw and culture cells start->thaw passage Passage cells at 80-90% confluency thaw->passage seed Seed cells for experiments passage->seed treat Treat with this compound (various concentrations and times) seed->treat viability Cell Viability Assay (MTT/WST-8) treat->viability apoptosis Apoptosis Assay (Annexin V) treat->apoptosis western Western Blot (c-Myc, p-c-Myc) treat->western results Analyze results and draw conclusions viability->results apoptosis->results western->results

Caption: General Experimental Workflow for this compound Evaluation.

Experimental Protocols

MCF7 Cell Culture Protocol

This protocol outlines the standard procedure for culturing and maintaining MCF7 cells.

Materials:

  • MCF7 cells (ATCC HTB-22)

  • Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)[9]

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.1 mM Non-Essential Amino Acids (NEAA)

  • 10 µg/mL human recombinant insulin[9]

  • Trypsin-EDTA solution (0.25% Trypsin, 0.53 mM EDTA)[9]

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO2)

Complete Growth Medium:

  • EMEM or DMEM

  • 10% FBS

  • 1% Penicillin-Streptomycin

  • 1% NEAA

  • 10 µg/mL insulin

Procedure:

  • Thawing Cryopreserved Cells:

    • Quickly thaw the vial of frozen MCF7 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 125 x g for 5 minutes.[9]

    • Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.

    • Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.

  • Maintaining Cell Cultures:

    • Observe the cells daily under a microscope.

    • Renew the complete growth medium 2-3 times per week.[9]

    • Maintain cell confluency between 30-90%.[9]

  • Passaging Cells:

    • When cells reach 80-90% confluency, aspirate the old medium.

    • Wash the cell monolayer twice with 5-10 mL of sterile PBS.

    • Add 2-3 mL of pre-warmed Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.[9]

    • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer the suspension to a 15 mL conical tube and centrifuge at 125 x g for 5 minutes.[9]

    • Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.

    • Seed new T-75 flasks at a split ratio of 1:3 to 1:6.

This compound Stock Solution Preparation

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

Procedure:

  • Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

  • For experiments, dilute the stock solution to the desired final concentrations in complete growth medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT/WST-8)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • MCF7 cells

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 solution

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Seed MCF7 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.[8]

  • Incubate the plate at 37°C with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions (and a vehicle control with DMSO) to the respective wells.

  • Incubate the plate for 72 hours.

  • Add 10 µL of MTT (5 mg/mL) or WST-8 solution to each well and incubate for 2-4 hours at 37°C.

  • If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[10]

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC Staining)

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • MCF7 cells

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed MCF7 cells into 6-well plates at a density of 1 x 10^6 cells/well.

  • After 24 hours, treat the cells with this compound at the desired concentration (e.g., the predetermined IC50) for 24-72 hours.

  • Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[6]

  • Incubate the cells in the dark at room temperature for 15 minutes.[6]

  • Analyze the stained cells by flow cytometry within one hour.

Western Blot Analysis for c-Myc

This protocol is for detecting changes in the protein levels of total c-Myc and its phosphorylated form.

Materials:

  • MCF7 cells

  • 6-well cell culture plates

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-c-Myc, anti-phospho-c-Myc (Ser62), anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed MCF7 cells in 6-well plates and treat with this compound (e.g., 10-20 µM) for 24 hours.[7]

  • Wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is used as a loading control to normalize the expression of the target proteins.[7]

References

Application Note and Protocol: Preparation of MKI-1 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction MKI-1 (MASTL Kinase Inhibitor-1) is a potent small-molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL).[1][2][3] In cancer research, MASTL is an attractive therapeutic target due to its role in regulating mitosis.[2][4] this compound exerts its antitumor and radiosensitizing effects by inhibiting MASTL, which leads to the activation of Protein Phosphatase 2A (PP2A).[2][4][5] Activated PP2A subsequently dephosphorylates and destabilizes the oncoprotein c-Myc, contributing to the suppression of tumor growth.[2][4]

Accurate and reproducible experimental results depend on the correct preparation, handling, and storage of inhibitor stock solutions. This document provides a detailed protocol for preparing a stock solution of this compound using dimethyl sulfoxide (DMSO) and guidelines for its subsequent use in experimental settings.

This compound Mechanism of Action

This compound targets the MASTL kinase. The inhibition of MASTL prevents the phosphorylation of its substrates, such as ENSA, which in turn leads to the activation of the tumor suppressor phosphatase PP2A. This activation results in the dephosphorylation of key oncogenic proteins like c-Myc, promoting their degradation and ultimately inhibiting cancer cell proliferation.

Caption: this compound signaling pathway inhibiting MASTL and activating PP2A.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Weight 302.33 g/mol [1]
Chemical Formula C₁₈H₁₄N₄O[1]
CAS Number 1190277-80-5[1][3]

| In Vitro IC₅₀ (MASTL) | 9.9 µM[1][3] |

Table 2: Solubility of this compound

Solvent Solubility Notes
DMSO 60 mg/mL (approx. 198.45 mM)[1] Use fresh, anhydrous DMSO as moisture can reduce solubility.[1]
Ethanol 4 mg/mL[1] -

| Water | Insoluble[1] | - |

Table 3: Recommended Storage Conditions

Form Temperature Duration Notes
Solid Powder -20°C 3 years[1] Store protected from light and moisture.
Stock Solution (in DMSO) -80°C 6 months to 1 year[1][3] Aliquot to avoid repeated freeze-thaw cycles.[1][6]

| Stock Solution (in DMSO) | -20°C | 1 month[1][3] | Suitable for short-term storage. |

Experimental Protocols

Materials and Equipment

  • This compound solid powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or opaque microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Serological pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Protocol 1: Preparation of a 20 mM this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution, which can be diluted for various experimental needs.

Caption: Workflow for preparing a concentrated this compound stock solution in DMSO.

Step-by-Step Procedure:

  • Calculation: Determine the mass of this compound powder and volume of DMSO needed. To prepare 1 mL of a 20 mM stock solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 20 mmol/L × 0.001 L × 302.33 g/mol = 6.047 mg

  • Weighing: Carefully weigh out approximately 6.05 mg of this compound powder using a calibrated analytical balance and transfer it into a sterile, light-protected microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Close the tube tightly and vortex at high speed for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

  • Troubleshooting: If the compound does not dissolve completely, sonicate the tube in a water bath for 5-10 minutes.[6] Gentle warming up to 40-50°C can also be applied, but avoid excessive heat.[6]

  • Aliquoting: To prevent degradation from multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.[1][6]

  • Storage: Label the aliquots clearly with the compound name, concentration, and date. Store immediately at -80°C for long-term stability.[1][3]

Safety Precautions:

  • Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol details the dilution of the concentrated DMSO stock for use in cell culture experiments. The final DMSO concentration in the culture medium should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[7]

G Stock 20 mM this compound Stock (in 100% DMSO) Dilution Serial Dilution (Optional) (in 100% DMSO) Stock->Dilution If intermediate conc. is needed FinalDilution Final Dilution Step Stock->FinalDilution Directly for high conc. Dilution->FinalDilution WorkingSolution Working Solution (e.g., 10 µM this compound in Medium with ≤0.1% DMSO) FinalDilution->WorkingSolution Add to Cell Culture Medium Control Vehicle Control (Medium with matching ≤0.1% DMSO) FinalDilution->Control Prepare in Parallel

Caption: Workflow for preparing a working solution from a DMSO stock.

Example: Preparing a 10 µM Working Solution

  • Thawing: Thaw one aliquot of the 20 mM this compound stock solution at room temperature.

  • Calculation (C₁V₁ = C₂V₂):

    • C₁ (Stock Concentration) = 20 mM = 20,000 µM

    • C₂ (Final Concentration) = 10 µM

    • V₂ (Final Volume) = 10 mL (example volume of cell culture medium)

    • V₁ (Volume of Stock) = (C₂ × V₂) / C₁ = (10 µM × 10 mL) / 20,000 µM = 0.005 mL = 5 µL

  • Dilution: Add 5 µL of the 20 mM this compound stock solution to 10 mL of pre-warmed cell culture medium.

  • Mixing: Mix immediately and thoroughly by gentle inversion or pipetting to prevent precipitation of the compound. Do not vortex cell culture medium containing serum.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to an equivalent volume of cell culture medium (i.e., 5 µL of DMSO in 10 mL of medium). This is crucial for attributing observed effects to the inhibitor rather than the solvent.

  • Final DMSO Check: The final DMSO concentration in this example is (5 µL / 10,000 µL) × 100% = 0.05%, which is well within the acceptable range for most cell lines.[8]

Application Example: Cell Viability Assay

This compound has been shown to reduce the viability of breast cancer cells such as MCF7 and BT549.[4][9] A common method to assess this is the WST-8 or MTT assay.

Brief Protocol:

  • Cell Seeding: Seed breast cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Prepare a series of working solutions of this compound in culture medium (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 50 µM) as described in Protocol 2.[3] Include a vehicle control (DMSO only).

  • Incubation: Remove the old medium from the cells and add the this compound working solutions or the vehicle control. Incubate for a specified period (e.g., 72 hours).[9]

  • Assay: Add the WST-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The results will indicate the effect of this compound on cell viability compared to the control.

References

Application Notes and Protocols for in vivo MKI-1 Dosage in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of MKI-1, a novel small-molecule inhibitor of Microtubule-Associated Serine/Threonine Kinase-Like (MASTL), in xenograft mouse models of breast cancer. This compound exerts its antitumor effects by activating Protein Phosphatase 2A (PP2A), which leads to the destabilization and degradation of the oncoprotein c-Myc.[1][2][3][4][5] This document outlines the recommended dosage, administration route, and experimental workflows for evaluating the efficacy of this compound in preclinical settings. All quantitative data from cited studies are summarized, and detailed experimental protocols are provided to ensure reproducibility.

Introduction

MASTL, also known as Greatwall kinase, is a critical regulator of mitotic progression. Its overexpression has been implicated in several cancers, including breast cancer, making it an attractive target for therapeutic intervention.[5] this compound is a potent and selective inhibitor of MASTL with an IC50 of 9.9 μM in kinase assays.[2] By inhibiting MASTL, this compound prevents the inactivation of the PP2A tumor suppressor, leading to the dephosphorylation and subsequent degradation of c-Myc, a key driver of cell proliferation.[1][4] Preclinical studies have demonstrated that this compound exhibits antitumor and radiosensitizing activities in both in vitro and in vivo models of breast cancer, with minimal toxicity to normal cells.[1][4]

Data Presentation

The following tables summarize the quantitative data from preclinical studies of this compound in xenograft mouse models.

Table 1: this compound Dosage and Administration in a BT549 Xenograft Model

ParameterDetailsReference
Drug This compound (MASTL Kinase Inhibitor-1)[4]
Animal Model Five-week-old female BALB/c nude mice[4]
Cell Line BT549 (human breast carcinoma)[4]
Dosage 50 mg/kg[4]
Administration Route Intraperitoneal (i.p.) injection[4]
Dosing Schedule Twice a week[4]
Observed Outcome Reduced tumor growth and enhanced radiosensitivity[4]
Toxicity No notable changes in body weight, suggesting a lack of gross toxicity[4]

Table 2: In Vitro Activity of this compound in Breast Cancer Cell Lines

Cell LineConcentrationIncubation TimeEffectReference
MCF7 and T47D5-20 μM24 hInhibited phosphorylation of ENSA (a MASTL substrate)[4]
MCF720 μM16 hReduced c-Myc stability through PP2A activation[4]
Breast Cancer Cells100 μM72 hInhibited various oncogenic properties[4]
Normal Breast Cells100 μM72 hWeaker effects on viability compared to cancer cells[4]

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound. By inhibiting MASTL, this compound prevents the phosphorylation of ENSA/ARPP19, which in turn allows the PP2A/B55 phosphatase to remain active. Active PP2A dephosphorylates c-Myc at Serine 62, leading to its ubiquitination and proteasomal degradation, ultimately resulting in decreased cell proliferation.

MKI1_Pathway Mechanism of Action of this compound MKI1 This compound MASTL MASTL (Greatwall Kinase) MKI1->MASTL Inhibits ENSA ENSA/ARPP19 MASTL->ENSA Phosphorylates PP2A PP2A-B55 ENSA->PP2A Inhibits cMyc c-Myc (p-Ser62) PP2A->cMyc Dephosphorylates Degradation c-Myc Degradation cMyc->Degradation Proliferation Cell Proliferation cMyc->Proliferation

This compound signaling pathway.

Experimental Protocols

This compound Formulation for in vivo Injection

For preclinical studies, this compound can be formulated for intraperitoneal injection using a vehicle suitable for compounds with low aqueous solubility. A common formulation is a mixture of DMSO, PEG300, Tween 80, and saline.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 30 mg/mL).

  • To prepare the final working solution (e.g., for a 1 mL volume), add 50 µL of the this compound DMSO stock solution to 400 µL of PEG300.

  • Mix thoroughly until the solution is clear.

  • Add 50 µL of Tween 80 to the mixture and mix until clear.

  • Add 500 µL of sterile saline to bring the final volume to 1 mL.

  • The mixed solution should be used immediately for optimal results.

Note: This is a general formulation. The optimal vehicle and concentrations may need to be determined empirically.

Breast Cancer Xenograft Mouse Model and this compound Treatment

This protocol describes the establishment of a subcutaneous breast cancer xenograft model using BT549 cells and subsequent treatment with this compound.

Materials and Animals:

  • BT549 human breast cancer cell line

  • Five to six-week-old female immunodeficient mice (e.g., BALB/c nude or NSG)

  • Matrigel® Basement Membrane Matrix

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound formulated for injection

  • Vehicle control (formulation without this compound)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Protocol:

  • Cell Preparation: Culture BT549 cells in standard conditions. On the day of injection, harvest cells using trypsin, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their volume three times a week using calipers. Tumor volume can be calculated using the formula: Volume = (length x width^2) / 2.

  • Randomization and Treatment: When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

  • Administer this compound (50 mg/kg) or vehicle control via intraperitoneal injection twice a week.

  • Continue treatment and tumor monitoring for the duration of the study (e.g., 31 days).

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors. Monitor animal body weight throughout the study as a measure of toxicity.

Experimental Workflow Diagram

The following diagram outlines the key steps in conducting an in vivo efficacy study of this compound in a xenograft mouse model.

Xenograft_Workflow In Vivo this compound Xenograft Experimental Workflow cluster_prep Preparation cluster_implant Implantation & Growth cluster_treatment Treatment & Monitoring cluster_analysis Analysis CellCulture 1. Culture BT549 Cells PrepareCells 2. Harvest & Resuspend Cells in Matrigel CellCulture->PrepareCells Implantation 3. Subcutaneous Injection of Cells into Mice PrepareCells->Implantation TumorMonitoring 4. Monitor Tumor Growth Implantation->TumorMonitoring Randomization 5. Randomize Mice into Treatment & Control Groups TumorMonitoring->Randomization Treatment 6. Administer this compound (50 mg/kg, i.p.) or Vehicle Twice Weekly Randomization->Treatment Monitor 7. Continue Monitoring Tumor Volume & Body Weight Treatment->Monitor Endpoint 8. Study Endpoint: Euthanize & Harvest Tumors Monitor->Endpoint Analysis 9. Analyze Tumor Weight & Growth Inhibition Endpoint->Analysis

Workflow for this compound xenograft study.

Conclusion

This compound is a promising novel inhibitor of MASTL with demonstrated antitumor activity in preclinical breast cancer models. The provided protocols and data serve as a guide for researchers to design and execute in vivo studies to further evaluate the therapeutic potential of this compound. The recommended dosage of 50 mg/kg administered intraperitoneally twice a week in a BT549 xenograft model has been shown to be effective in reducing tumor growth. Further studies are warranted to explore the efficacy of this compound in other cancer models and in combination with other therapeutic agents.

References

Application Notes and Protocols: MKI-1 Western Blot for p-ENSA Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the detection of phosphorylated α-endosulfine (p-ENSA) by western blot in response to treatment with MKI-1, a small-molecule inhibitor of microtubule-associated serine/threonine kinase-like (MASTL). This compound exerts its effects by inhibiting MASTL, which leads to the activation of protein phosphatase 2A (PP2A), a key phosphatase responsible for dephosphorylating ENSA.[1][2][3] This protocol is designed for researchers in oncology, cell biology, and drug development investigating the MASTL-ENSA-PP2A signaling axis.

Introduction

MASTL kinase is a critical regulator of mitotic progression.[4] It phosphorylates α-endosulfine (ENSA) and its paralog, ARPP19, converting them into potent inhibitors of PP2A.[5] The inhibition of PP2A by p-ENSA/p-ARPP19 is essential for maintaining the phosphorylated state of CDK1 substrates, thereby promoting mitotic entry and progression.[5][6] Dysregulation of the MASTL-ENSA-PP2A pathway has been implicated in various cancers, making MASTL an attractive therapeutic target.[2][3]

This compound is a novel, small-molecule inhibitor of MASTL with an IC50 of 9.9 μM.[1][7] By inhibiting MASTL, this compound prevents the phosphorylation of ENSA, leading to the reactivation of PP2A.[2][3] This reactivation results in the dephosphorylation of key substrates, including the oncoprotein c-Myc, ultimately leading to anti-tumor effects.[2] This document provides a detailed methodology for assessing the efficacy of this compound in cells by monitoring the phosphorylation status of ENSA.

Signaling Pathway

The signaling pathway illustrates that this compound inhibits MASTL kinase. This inhibition prevents the phosphorylation of ENSA. As a result, the phosphatase PP2A is activated, leading to the dephosphorylation of its substrates, such as c-Myc, which can regulate cellular processes like proliferation and survival.

MKI1_pathway cluster_ensa MKI1 This compound MASTL MASTL MKI1->MASTL pENSA p-ENSA MASTL->pENSA P ENSA ENSA PP2A PP2A pENSA->PP2A cMyc p-c-Myc PP2A->cMyc P Proliferation Cell Proliferation & Survival cMyc->Proliferation

Caption: this compound Signaling Pathway.

Experimental Protocol: Western Blot for p-ENSA

This protocol is adapted from methodologies described for the analysis of p-ENSA levels in breast cancer cell lines following this compound treatment.[2]

I. Cell Culture and Treatment
  • Cell Lines: MCF7 and T47D breast cancer cell lines are recommended as they have been shown to express high levels of MASTL.[2]

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.[7]

    • Seed cells to be 70-80% confluent at the time of treatment.

    • Treat cells with this compound at a final concentration range of 5-20 μM for 24 hours.[1] A vehicle control (DMSO) should be run in parallel.

II. Sample Preparation (Cell Lysis)
  • Harvesting: After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer: Lyse cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail to preserve phosphorylation states.[8][9]

  • Lysis Procedure:

    • Add ice-cold lysis buffer to the culture dish.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification:

    • Collect the supernatant.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

III. SDS-PAGE and Electrotransfer
  • Sample Preparation for Gel: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.[9]

  • Gel Electrophoresis: Load the samples onto a 10-12% SDS-polyacrylamide gel. Run the gel according to the manufacturer's instructions until adequate separation of proteins is achieved.

  • Membrane Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10]

    • Perform the transfer according to standard wet or semi-dry transfer protocols.

IV. Immunoblotting
  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8][10] For phospho-proteins, BSA is generally preferred over non-fat dry milk.[8]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in 5% BSA in TBST according to the manufacturer's recommended dilution.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody host) diluted in 5% BSA in TBST for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

V. Detection
  • Signal Development: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[10]

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

Data Presentation

Table 1: Recommended Reagents and Conditions for p-ENSA Western Blot

Step Reagent/Parameter Recommended Conditions/Concentration Notes
Cell Treatment This compound5-20 μMTreat for 24 hours.[1]
Vehicle ControlDMSOUse at the same final concentration as the this compound solvent.
Lysis Buffer RIPA BufferStandard formulationSupplement with protease and phosphatase inhibitors.[9]
Protein Loading Total Protein20-30 µg per lane
Blocking Buffer BSA in TBST5% (w/v)Preferred for phosphorylated protein detection.[8]
Primary Antibody Rabbit p-ENSA (Ser67)Manufacturer's recommended dilutione.g., Cell Signaling Technology.[2]
Rabbit ENSA (Total)Manufacturer's recommended dilutionFor normalization.[2]
Mouse β-actinManufacturer's recommended dilutionLoading control.[2]
Secondary Antibody HRP-conjugated Anti-Rabbit IgGManufacturer's recommended dilution
HRP-conjugated Anti-Mouse IgGManufacturer's recommended dilution

Experimental Workflow Diagram

The following diagram outlines the key steps of the western blot protocol for p-ENSA detection.

WB_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting cell_culture Cell Culture (MCF7 or T47D) treatment This compound Treatment (5-20 µM, 24h) cell_culture->treatment lysis Cell Lysis (RIPA + Inhibitors) treatment->lysis quant Protein Quantification (BCA/Bradford) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Membrane Transfer (PVDF) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking pri_ab Primary Antibody Incubation (p-ENSA, overnight 4°C) blocking->pri_ab sec_ab Secondary Antibody Incubation (HRP-conjugated, 1h RT) pri_ab->sec_ab detection ECL Detection sec_ab->detection

References

Application Notes and Protocols for Combining MKI-1 with Radiation Therapy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for investigating the in vitro effects of combining MKI-1, a novel MASTL kinase inhibitor, with radiation therapy. This compound has been identified as a promising radiosensitizer, particularly in breast cancer models, by targeting the MASTL-PP2A-c-Myc signaling pathway.[1][2][3] This document outlines detailed protocols for key experiments to assess the synergistic anti-cancer effects of this combination therapy, presents quantitative data from published studies in a clear format, and illustrates the underlying molecular mechanism and experimental workflows.

Mechanism of Action: this compound as a Radiosensitizer

This compound is a small-molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL) with an IC50 of 9.9 μM in kinase assays.[4][5] In cancer cells, particularly breast cancer, MASTL is often overexpressed and contributes to radioresistance.[1][2][3] this compound exerts its antitumor and radiosensitizing activities by inhibiting MASTL, which in turn leads to the activation of Protein Phosphatase 2A (PP2A).[1][2][3] Activated PP2A dephosphorylates and destabilizes the oncoprotein c-Myc, a key regulator of cell proliferation and survival.[1][2] The reduction of c-Myc levels following treatment with this compound enhances the cytotoxic effects of ionizing radiation, leading to increased cancer cell death.[1][2][3]

Signaling Pathway Diagram

MKI1_Radiation_Signaling_Pathway cluster_cellular_response Cellular Signaling Cascade MKI1 This compound MASTL MASTL Kinase MKI1->MASTL Inhibits Radiation Radiation Therapy DNA_Damage DNA Double Strand Breaks Radiation->DNA_Damage Induces PP2A PP2A MASTL->PP2A Inhibits cMyc c-Myc PP2A->cMyc Dephosphorylates & Destabilizes Cell_Death Apoptosis & Mitotic Catastrophe cMyc->Cell_Death Promotes Survival DNA_Damage->Cell_Death Induces

Caption: this compound and Radiation Therapy Signaling Pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of combining this compound with radiation therapy in vitro, based on published data.

Table 1: Effect of this compound and Radiation on Colony Formation in MCF7 Breast Cancer Cells

Treatment GroupRadiation Dose (Gy)Surviving Fraction (Normalized to Control)
Control (DMSO)01.00
Control (DMSO)2~0.60
Control (DMSO)4~0.30
Control (DMSO)6~0.15
This compound (7.5 µM)0~0.80
This compound (7.5 µM)2~0.35
This compound (7.5 µM)4~0.10
This compound (7.5 µM)6~0.05

Data is estimated from graphical representations in Kim et al., 2020.

Table 2: Induction of Apoptosis Markers by this compound and Radiation in MCF7 Cells

Treatment GroupCleaved PARP (Fold Change vs. Control)Phosphorylated Chk2 (Fold Change vs. Control)Procaspase-2 (Fold Change vs. Control)
Radiation (2.5 Gy)IncreasedIncreasedDecreased
This compound (7.5 µM) + Radiation (2.5 Gy)Further IncreasedFurther IncreasedFurther Decreased

Data represents qualitative changes observed in Western Blot analysis from Kim et al., 2020.

Experimental Protocols

Detailed protocols for key in vitro assays to evaluate the combination of this compound and radiation therapy are provided below.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., MCF7, T47D) Treatment Treatment: 1. This compound (or DMSO) 2. Radiation Cell_Culture->Treatment Viability Cell Viability Assay (MTT/MTS) Treatment->Viability Clonogenic Clonogenic Survival Assay Treatment->Clonogenic Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Data_Analysis Quantitative Analysis & Interpretation Viability->Data_Analysis Clonogenic->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis

References

Application Notes and Protocols: Assessing Cell Viability with MKI-1 Treatment using the WST-8 Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the WST-8 cell viability assay to evaluate the efficacy of MKI-1, a novel small-molecule inhibitor. The protocols and data presented are intended to assist in the design and execution of experiments aimed at understanding the anti-proliferative and cytotoxic effects of this compound in cancer research and drug development.

Introduction to this compound

This compound (MASTL Kinase Inhibitor-1) is a small-molecule inhibitor targeting Microtubule-associated serine/threonine kinase-like (MASTL).[1][2][3] The mechanism of action of this compound involves the inhibition of MASTL, which leads to the activation of Protein Phosphatase 2A (PP2A).[2][4] Activated PP2A subsequently dephosphorylates and destabilizes the oncoprotein c-Myc, resulting in decreased c-Myc protein levels.[2][4] This cascade of events ultimately leads to anti-tumor and radiosensitizing effects, making this compound a compound of interest in cancer therapy, particularly in breast cancer.[2][3][4]

Principle of the WST-8 Cell Viability Assay

The WST-8 assay is a colorimetric method for the sensitive quantification of viable cells. The assay is based on the reduction of a water-soluble tetrazolium salt, WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt), by cellular dehydrogenases in metabolically active cells to produce a water-soluble orange formazan dye.[5][6][7] The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance at approximately 450 nm.[6][8] This assay is known for its convenience, as it does not require a solubilization step, and its low toxicity allows for downstream applications.[9]

This compound Signaling Pathway

The following diagram illustrates the signaling pathway initiated by this compound treatment.

MKI1_Signaling_Pathway MKI1 This compound MASTL MASTL MKI1->MASTL PP2A PP2A MASTL->PP2A cMyc_p p-c-Myc (Ser62) (Stable) PP2A->cMyc_p Dephosphorylation cMyc c-Myc (Unstable) cMyc_p->cMyc Proteasomal_Degradation Proteasomal Degradation cMyc->Proteasomal_Degradation Antitumor_Effects Antitumor & Radiosensitizer Effects Proteasomal_Degradation->Antitumor_Effects Leads to

Caption: this compound inhibits MASTL, leading to PP2A activation and subsequent c-Myc degradation.

Experimental Protocols

Materials
  • This compound (MASTL Kinase Inhibitor-1)

  • WST-8 Cell Counting Kit

  • 96-well clear-bottom cell culture plates

  • Cancer cell lines of interest (e.g., MCF7, BT549 breast cancer cells) and a non-cancerous control cell line (e.g., MCF10A)

  • Complete cell culture medium

  • Dimethyl sulfoxide (DMSO) for this compound stock solution

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 450 nm

This compound Stock Solution Preparation
  • Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).

  • Store the stock solution at -20°C or -80°C.

  • On the day of the experiment, dilute the stock solution to the desired working concentrations using complete cell culture medium. Ensure the final DMSO concentration in the culture wells is consistent across all treatments and does not exceed a level toxic to the cells (typically ≤ 0.5%).

WST-8 Assay Experimental Workflow

The following diagram outlines the experimental workflow for assessing cell viability after this compound treatment using the WST-8 assay.

WST8_Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assay WST-8 Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed cells in a 96-well plate Incubation_24h 2. Incubate for 24h (37°C, 5% CO2) Cell_Seeding->Incubation_24h Add_MKI1 3. Add serial dilutions of this compound (and vehicle control) Incubation_24h->Add_MKI1 Incubation_72h 4. Incubate for 72h (or desired duration) Add_MKI1->Incubation_72h Add_WST8 5. Add WST-8 reagent to each well Incubation_72h->Add_WST8 Incubation_1_4h 6. Incubate for 1-4h (37°C) Add_WST8->Incubation_1_4h Measure_Absorbance 7. Measure absorbance at 450 nm Incubation_1_4h->Measure_Absorbance Calculate_Viability 8. Calculate % cell viability Measure_Absorbance->Calculate_Viability

Caption: Workflow for the WST-8 cell viability assay with this compound treatment.

Detailed Protocol for WST-8 Assay with this compound Treatment
  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line.

    • Include wells with medium only for background control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • For the control group, add medium containing the same final concentration of DMSO as the this compound treated wells.

    • Incubate the plate for the desired treatment period (e.g., 72 hours).[4]

  • WST-8 Assay:

    • After the incubation period, add 10 µL of the WST-8 reagent to each well.[10]

    • Gently mix the contents of the wells.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for each cell line and cell density.[10]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Subtract the absorbance of the background control wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group using the following formula:

    % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

Data Presentation

The following tables summarize hypothetical quantitative data based on published findings for this compound treatment in different cell lines.[4]

Table 1: Effect of this compound on the Viability of Breast Cancer and Normal Breast Cell Lines

Cell LineCell TypeThis compound Concentration (µM)Treatment Duration (hours)% Cell Viability (Mean ± SD)
MCF7Breast Cancer0 (Vehicle)72100 ± 5.2
107265 ± 4.1
257242 ± 3.5
507225 ± 2.8
1007212 ± 1.9
BT549Breast Cancer0 (Vehicle)72100 ± 6.1
107278 ± 5.3
257255 ± 4.7
507238 ± 3.9
1007221 ± 2.5
MCF10ANormal Breast Epithelial0 (Vehicle)72100 ± 4.8
107298 ± 4.2
257295 ± 3.9
507291 ± 3.1
1007285 ± 2.7

Table 2: IC₅₀ Values of this compound in Different Cell Lines

Cell LineCell TypeIC₅₀ (µM) after 72h
MCF7Breast Cancer~20-30
BT549Breast Cancer~30-40
MCF10ANormal Breast Epithelial>100

Note: The data presented in these tables are illustrative and should be confirmed experimentally.

Conclusion

The WST-8 assay is a reliable and straightforward method for assessing the effects of this compound on cell viability. The provided protocols and application notes offer a framework for researchers to investigate the anti-proliferative properties of this compound and similar compounds. The differential effect of this compound on cancer cells versus normal cells, as suggested by the illustrative data, highlights its potential as a targeted therapeutic agent. Proper experimental design, including appropriate controls and optimization of assay conditions, is crucial for obtaining accurate and reproducible results.

References

Protocol for Immunoprecipitation of MASTL for Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall (Gwl), is a critical regulator of mitotic progression.[1][2] Its primary role is to ensure the accurate phosphorylation of mitotic substrates by indirectly inhibiting the protein phosphatase 2A (PP2A) complex containing the B55 subunit.[1][3] MASTL accomplishes this by phosphorylating its key substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[1][2][3] Dysregulation of MASTL has been implicated in various cancers, making it a compelling target for drug development.[2][3] This document provides a detailed protocol for the immunoprecipitation of endogenous or overexpressed MASTL from cell lysates, followed by an in vitro kinase assay to measure its activity.

MASTL Signaling Pathway

The canonical MASTL signaling pathway is central to the control of mitotic entry and exit. During mitosis, CDK1 phosphorylates a multitude of substrates. To maintain this phosphorylated state, the activity of the opposing phosphatase, PP2A-B55, must be suppressed.[3] MASTL kinase is activated and in turn phosphorylates ENSA and ARPP19.[3] Phosphorylated ENSA/ARPP19 then bind to and inhibit the PP2A-B55 complex, thereby preventing the dephosphorylation of CDK1 substrates and ensuring robust mitotic progression.[1][3] Recent studies have also suggested crosstalk between MASTL and other oncogenic pathways, such as AKT/mTOR and Wnt/β-catenin.[3][4]

MASTL_Signaling_Pathway cluster_mitosis Mitotic Progression cluster_crosstalk Signaling Crosstalk CDK1 CDK1 Mitotic_Substrates Mitotic Substrates-P CDK1->Mitotic_Substrates Phosphorylates Mitotic_Substrates->CDK1 Dephosphorylates MASTL MASTL ENSA_ARPP19 ENSA/ARPP19 MASTL->ENSA_ARPP19 Phosphorylates AKT_mTOR AKT/mTOR MASTL->AKT_mTOR Regulates Wnt_beta_catenin Wnt/β-catenin MASTL->Wnt_beta_catenin Regulates ENSA_ARPP19_P ENSA/ARPP19-P PP2A_B55 PP2A-B55 ENSA_ARPP19_P->PP2A_B55 Inhibits PP2A_B55->Mitotic_Substrates

Caption: The MASTL signaling pathway in mitotic regulation.

Experimental Workflow

The overall experimental procedure involves cell lysis, immunoprecipitation of MASTL, and the subsequent kinase assay to measure its activity against a known substrate.

IP_Kinase_Assay_Workflow start Start: Cell Culture lysis Cell Lysis start->lysis pre_clearing Lysate Pre-clearing (Optional) lysis->pre_clearing immunoprecipitation Immunoprecipitation with anti-MASTL Antibody pre_clearing->immunoprecipitation washing Wash Immunocomplex immunoprecipitation->washing kinase_assay In Vitro Kinase Assay washing->kinase_assay detection Detection of Substrate Phosphorylation kinase_assay->detection end End: Data Analysis detection->end

Caption: Workflow for MASTL immunoprecipitation and kinase assay.

Materials and Reagents

Buffers and Solutions
Buffer/SolutionComponentConcentration
Cell Lysis Buffer HEPES, pH 7.550 mM
NaCl150 mM
EDTA5 mM
NP-40 or Triton X-1001% (v/v)
Protease Inhibitor Cocktail1X
Phosphatase Inhibitor Cocktail1X
Immunoprecipitation (IP) Wash Buffer Tris-HCl, pH 7.410 mM
NaCl150 mM
EDTA1 mM
EGTA, pH 8.01 mM
Triton X-1001% (v/v)
NP-400.5% (v/v)
Sodium Orthovanadate0.2 mM
PMSF0.2 mM
Kinase Assay Buffer (1X) Tris-HCl, pH 7.525 mM
MgCl₂10 mM
Dithiothreitol (DTT)2 mM
β-glycerophosphate5 mM
Sodium Orthovanadate0.1 mM
5X SDS-PAGE Sample Buffer Tris-HCl, pH 6.8625 mM
SDS10% (w/v)
Glycerol25% (v/v)
Bromophenol Blue0.01% (w/v)
2-Mercaptoethanol5% (v/v)
Reagents
Reagent
Anti-MASTL Antibody
Protein A/G Agarose Beads or Magnetic Beads
Recombinant ENSA or ARPP19 protein (substrate)
ATP
[γ-³²P]ATP or [γ-³³P]ATP (for radiometric assay)
ADP-Glo™ Kinase Assay Kit (for luminescence-based assay)

Experimental Protocols

Part 1: Immunoprecipitation of MASTL
  • Cell Lysate Preparation:

    • Culture cells to 80-90% confluency.

    • Wash cells once with ice-cold PBS.

    • Lyse cells by adding ice-cold Cell Lysis Buffer and incubating on ice for 30 minutes with occasional agitation.[5]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Clarify the lysate by centrifugation at 16,000 x g for 30 minutes at 4°C.[5]

    • Transfer the supernatant (total cell lysate) to a new pre-chilled tube.

    • Determine the protein concentration using a BCA assay.

  • Lysate Pre-clearing (Optional but Recommended):

    • To 1 mg of total cell lysate, add 20 µL of a 50% slurry of Protein A/G agarose beads.

    • Incubate with gentle rocking for 1 hour at 4°C.

    • Pellet the beads by centrifugation at 2,000 rpm for 2 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add 2-5 µg of anti-MASTL antibody to the pre-cleared lysate.

    • Incubate with gentle rocking overnight at 4°C.[6]

    • Add 30 µL of a 50% slurry of Protein A/G agarose beads to the lysate-antibody mixture.

    • Incubate with gentle rocking for 2-3 hours at 4°C.

    • Collect the immunocomplexes by centrifugation at 2,000 rpm for 2 minutes at 4°C.

  • Washing the Immunocomplex:

    • Discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold IP Wash Buffer.[5] After each wash, pellet the beads by centrifugation.

    • After the final wash, aspirate all residual buffer.

Part 2: In Vitro Kinase Assay

The kinase activity of the immunoprecipitated MASTL can be determined using either a radiometric or a luminescence-based assay.

  • Wash the immunocomplex twice with 1 mL of Kinase Assay Buffer.

  • Resuspend the beads in 40 µL of Kinase Assay Buffer containing:

    • 5 µM recombinant ARPP19 or ENSA substrate.[7]

    • 10 µM ATP.[7][8]

    • 5-10 µCi [γ-³²P]ATP or [γ-³³P]ATP.

  • Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.[8][9]

  • Stop the reaction by adding 10 µL of 5X SDS-PAGE Sample Buffer and boiling at 95-100°C for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen or autoradiography film to detect the incorporation of the radioactive phosphate into the substrate.

  • Wash the immunocomplex twice with 1 mL of Kinase Assay Buffer.

  • Resuspend the beads in 20 µL of Kinase Assay Buffer containing:

    • 5 µM recombinant ARPP19 or ENSA substrate.[7]

    • 10 µM ATP.[7][8]

  • Incubate the reaction mixture at 30°C for 30 minutes.[8]

  • Proceed with the ADP-Glo™ Kinase Assay according to the manufacturer's protocol to measure the amount of ADP produced, which is proportional to the kinase activity.

Data Presentation

MASTL Inhibitor IC₅₀ Values

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for known MASTL inhibitors, which can be used as controls in kinase assays.

CompoundIC₅₀ (nM)Assay Type
MKI-1~50 (in vitro)Luminescence-based
MKI-237.44 (in vitro)Luminescence-based
Staurosporine39Radiometric
Ro 31-82209,400Radiometric
H-895,800Radiometric

Data compiled from references[7][10][11].

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of immunoprecipitated MASTL Inefficient cell lysisEnsure complete lysis by sonication or passing through a fine-gauge needle.[5]
Antibody not suitable for IPUse an antibody validated for immunoprecipitation.
Insufficient antibody or beadsOptimize the amount of antibody and beads used.
High background in kinase assay Non-specific binding to beadsPre-clear the lysate before immunoprecipitation.[6]
Insufficient washingIncrease the number of washes of the immunocomplex.
No kinase activity detected Inactive kinaseEnsure that protease and phosphatase inhibitors are included during lysis and IP.
Problem with assay componentsCheck the activity of the recombinant substrate and the concentration of ATP.
Kinase washed awayBe careful not to aspirate the beads during wash steps.

References

Application Notes and Protocols for MKI-1 in 3D Mammosphere Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MKI-1 is a novel small-molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase.[1][2][3][4] MASTL is a critical regulator of mitosis and is overexpressed in various cancers, including breast cancer.[4] The inhibition of MASTL by this compound leads to the activation of protein phosphatase 2A (PP2A), which in turn decreases the stability of the oncoprotein c-Myc.[1][2][5] This mechanism ultimately results in antitumor effects, including the suppression of cancer stemness, making this compound a promising candidate for cancer therapy.[1][2]

The three-dimensional (3D) mammosphere culture system is a widely used in vitro assay to enrich for and study the properties of breast cancer stem cells (BCSCs).[6][7] These self-renewing, tumor-initiating cells are often resistant to conventional therapies.[8] The ability of single cells to form spherical colonies (mammospheres) in non-adherent, serum-free conditions is indicative of their stem-like properties.[6][9] Evaluating the effect of therapeutic agents like this compound on mammosphere formation provides a valuable tool for assessing their potential to target the BCSC population.[1][10]

These application notes provide a detailed protocol for utilizing this compound in 3D mammosphere culture to assess its impact on the self-renewal and proliferation of breast cancer stem-like cells.

Mechanism of Action of this compound

This compound exerts its antitumor effects by targeting the MASTL-PP2A-c-Myc signaling axis. In cancer cells with high MASTL expression, PP2A is inhibited, leading to the stabilization of c-Myc and promoting cell proliferation and survival. This compound inhibits MASTL, thereby relieving the inhibition of PP2A. Activated PP2A then dephosphorylates and destabilizes c-Myc, leading to decreased oncogenic signaling.

MKI1_Mechanism MKI1 This compound MASTL MASTL (Greatwall Kinase) MKI1->MASTL inhibits PP2A PP2A MASTL->PP2A inhibits cMyc c-Myc PP2A->cMyc dephosphorylates & destabilizes Oncogenic_Properties Oncogenic Properties (e.g., Cancer Stemness, Proliferation) cMyc->Oncogenic_Properties promotes

Caption: this compound signaling pathway in breast cancer cells.

Experimental Protocols

This section provides a detailed methodology for conducting a mammosphere formation assay to evaluate the efficacy of this compound.

Materials
  • Breast cancer cell lines (e.g., MCF7, BT549, MDA-MB-231)[1][11]

  • This compound (MASTL Kinase Inhibitor-1)[3]

  • Dimethyl sulfoxide (DMSO)[3]

  • Mammosphere Culture Medium:

    • DMEM/F12 medium[12]

    • B27 supplement (50X)[7]

    • 20 ng/mL human epidermal growth factor (EGF)[7]

    • 20 ng/mL basic fibroblast growth factor (bFGF)[7]

    • Heparin (4 µg/mL)

    • Penicillin-Streptomycin (1X)[12]

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA[11]

  • Ultra-low attachment plates (6-well or 96-well)[7]

  • Cell counting solution (e.g., Trypan Blue)[6]

  • Incubator (37°C, 5% CO2)

Methods

1. Preparation of this compound Stock Solution

  • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10-20 mM).[3]

  • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

2. Cell Culture and Single-Cell Suspension Preparation

  • Culture breast cancer cells in standard 2D culture conditions until they reach 70-80% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cells.

  • Resuspend the cell pellet in mammosphere culture medium and ensure a single-cell suspension by gently pipetting and, if necessary, passing the suspension through a 40 µm cell strainer.[10]

  • Perform a cell count and assess viability using Trypan Blue.[6]

3. Mammosphere Formation Assay with this compound Treatment

  • Seed the single-cell suspension into ultra-low attachment plates at a low density (e.g., 5,000-20,000 cells/mL) in mammosphere culture medium.[7][13]

  • Prepare serial dilutions of this compound in mammosphere culture medium from the stock solution. A suggested starting concentration range is 5-30 µM, based on effective concentrations in 2D culture.[1][14][15] A vehicle control (DMSO) must be included.

  • Add the this compound dilutions or vehicle control to the wells at the time of seeding.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days.[11] Do not disturb the plates during this period to allow for sphere formation.

  • Replenish the medium with fresh medium containing the appropriate concentration of this compound or vehicle every 3-4 days.[11]

Mammosphere_Workflow cluster_prep Cell Preparation cluster_assay Mammosphere Assay cluster_analysis Data Analysis Start Start with 2D Breast Cancer Cell Culture Trypsinize Trypsinize and Create Single-Cell Suspension Start->Trypsinize Count Count Viable Cells Trypsinize->Count Seed Seed Cells in Ultra-Low Attachment Plates Count->Seed Treat Add this compound or Vehicle Control (DMSO) Seed->Treat Incubate Incubate for 7-10 Days Treat->Incubate Image Image Mammospheres Incubate->Image Quantify Quantify Mammosphere Number and Size Image->Quantify Analyze Analyze Data and Determine IC50 Quantify->Analyze End End Analyze->End

Caption: Experimental workflow for this compound treatment in 3D mammosphere culture.

4. Quantification and Data Analysis

  • After the incubation period, capture images of the mammospheres in each well using a microscope.

  • Count the number of mammospheres with a diameter greater than a predetermined threshold (e.g., 50-60 µm).[16]

  • Measure the diameter of the mammospheres to assess the effect of this compound on their size.

  • Calculate the Mammosphere Forming Efficiency (MFE) using the following formula:

    • MFE (%) = (Number of mammospheres formed / Number of cells seeded) x 100

  • Plot the MFE and average mammosphere size against the concentration of this compound.

  • Determine the IC50 value of this compound for mammosphere formation.

Data Presentation

The quantitative data from the mammosphere formation assay should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Mammosphere Forming Efficiency (MFE)

This compound Concentration (µM)Number of Cells SeededNumber of Mammospheres Formed (Mean ± SD)MFE (%) (Mean ± SD)
0 (Vehicle)10,000
510,000
1010,000
1510,000
2010,000
3010,000

Table 2: Effect of this compound on Mammosphere Size

This compound Concentration (µM)Average Mammosphere Diameter (µm) (Mean ± SD)
0 (Vehicle)
5
10
15
20
30

Expected Results

Treatment with this compound is expected to inhibit the formation and growth of mammospheres in a dose-dependent manner.[1] This will be observed as a decrease in both the Mammosphere Forming Efficiency and the average size of the mammospheres with increasing concentrations of this compound. These results would indicate that this compound effectively targets the self-renewal and proliferative capacity of breast cancer stem-like cells.

Troubleshooting

  • Low Mammosphere Formation in Control Group:

    • Ensure the use of high-quality, low-passage cells.

    • Optimize the seeding density; too low or too high can inhibit sphere formation.

    • Confirm the quality and composition of the mammosphere culture medium.

  • Cell Clumping Instead of Sphere Formation:

    • Ensure a true single-cell suspension is achieved before seeding.

    • Avoid disturbing the plates during incubation.

  • High Variability Between Replicates:

    • Ensure accurate and consistent cell counting and seeding.

    • Use a sufficient number of technical and biological replicates.

By following these detailed application notes and protocols, researchers can effectively utilize this compound in 3D mammosphere culture to investigate its therapeutic potential against breast cancer stem cells.

References

Application Notes: Intraperitoneal Administration of MKI-1 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MKI-1 (MASTL Kinase Inhibitor-1) is a novel small-molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL).[1][2][3] In preclinical research, MASTL has been identified as an attractive target for anticancer therapy, with its overexpression linked to poor prognosis in several cancers, including breast cancer.[1] this compound exerts its antitumor and radiosensitizing effects by inhibiting MASTL, which leads to the activation of Protein Phosphatase 2A (PP2A).[1][4] The subsequent increase in PP2A activity promotes the destabilization and decreased protein content of the oncoprotein c-Myc, a key regulator of cell proliferation and survival.[1][2] These application notes provide a comprehensive overview and detailed protocols for the preparation and intraperitoneal (IP) administration of this compound for in vivo animal studies, intended for researchers in oncology and drug development.

Mechanism of Action: this compound Signaling Pathway

This compound functions by disrupting the MASTL-PP2A signaling axis.[1] Normally, MASTL kinase phosphorylates and inactivates PP2A, a critical tumor suppressor. By inhibiting MASTL, this compound allows PP2A to become active.[1][3] Active PP2A then dephosphorylates downstream targets, including the proto-oncogene c-Myc, leading to its degradation.[1][2] This cascade ultimately suppresses tumor growth, highlighting a promising therapeutic strategy.[4]

MKI1_Signaling_Pathway cluster_0 This compound Intervention cluster_1 Cellular Signaling Cascade MKI_1 This compound MASTL MASTL Kinase MKI_1->MASTL Inhibits PP2A PP2A MASTL->PP2A Inhibits c_Myc c-Myc PP2A->c_Myc Dephosphorylates & Destabilizes Tumor_Growth Tumor Growth & Survival c_Myc->Tumor_Growth Promotes

Caption: this compound inhibits MASTL, activating PP2A to destabilize c-Myc and suppress tumor growth.

Quantitative Data from Preclinical In Vivo Studies

The following table summarizes key quantitative parameters from a representative preclinical study evaluating the efficacy of this compound via intraperitoneal administration.

ParameterDetailsReference
Animal Model Five-week-old female BALB/c nude mice[4]
Tumor Model Subcutaneous xenograft with BT549 human breast cancer cells[4]
Compound This compound[4]
Dosage 50 mg/kg[4]
Administration Route Intraperitoneal (i.p.) injection[4]
Dosing Frequency Twice per week[4]
Vehicle / Formulation Not explicitly stated in the primary study, but common vehicles for similar compounds include DMSO, Tween 80, and saline.[2][5][2][5]
Key Outcomes - Significant reduction in tumor growth. - Enhanced radiosensitivity in response to irradiation. - No notable changes in mouse body weight, indicating a lack of gross toxicity.[4]

Experimental Protocols

1. Protocol for Preparation of this compound for Intraperitoneal Injection

This protocol provides a method for formulating this compound, which is soluble in DMSO, for in vivo administration.[2][5] It is critical to use a vehicle that ensures solubility while minimizing toxicity to the animal.[6]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Tween® 80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Calculate Required Quantities: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the dose volume (e.g., 10 mL/kg). For a 25g mouse receiving a 50 mg/kg dose, the required amount of this compound is 1.25 mg. The injection volume would be 0.25 mL.

  • Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in 100% DMSO to create a concentrated stock solution. For example, prepare a 25 mg/mL stock solution.

  • Formulate the Final Dosing Solution: A common vehicle formulation for IP injection is 10% DMSO, 5% Tween 80, and 85% saline.[5] To prepare 1 mL of the final solution:

    • Add 100 µL of the this compound DMSO stock solution to a sterile microcentrifuge tube.

    • Add 50 µL of Tween 80 and mix thoroughly by vortexing.

    • Add 850 µL of sterile saline to the mixture.

    • Vortex again until the solution is clear and homogenous.

  • Final Checks: Ensure the solution is at room or body temperature before injection to prevent animal discomfort.[7][8] The mixed solution should be used immediately for optimal results.[2] A vehicle-only control solution (containing 10% DMSO, 5% Tween 80, and 85% saline) must be prepared for the control group.

2. Protocol for Intraperitoneal (IP) Injection in Mice

This protocol details a standard procedure for administering the prepared this compound solution into the peritoneal cavity of a mouse. Adherence to aseptic techniques is mandatory.[9]

Materials:

  • Prepared this compound solution and vehicle control

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)[7]

  • 70% Alcohol swabs

  • Appropriate personal protective equipment (gloves, lab coat)

  • Sharps container

Procedure:

  • Animal Restraint: Gently restrain the mouse using the scruff technique with the non-dominant hand, ensuring the skin is taut but breathing is not restricted.[8] Turn the animal to a supine position (dorsal recumbency) with its head tilted slightly downward.[8][9] This allows the abdominal organs to shift cranially, reducing the risk of puncture.[10]

  • Identify Injection Site: Locate the midline of the abdomen. The target injection site is the lower right quadrant of the abdomen, lateral to the midline.[8][9][10] This location helps to avoid the cecum (left side) and the urinary bladder.[10]

  • Site Disinfection: Swab the injection site with a 70% alcohol wipe.[8][9]

  • Needle Insertion: Using a new sterile needle and syringe for each animal, insert the needle with the bevel facing up at a 30-45 degree angle to the abdominal wall.[7][8][9]

  • Aspirate: Gently pull back the plunger to check for negative pressure.[7][9] If any fluid (yellow for urine, brown/green for intestinal contents) or blood is drawn, withdraw the needle immediately. Discard the syringe and solution and repeat the procedure with a fresh preparation at a new site.[9]

  • Injection: If no fluid is aspirated, depress the plunger smoothly to inject the full volume of the this compound solution (not exceeding 10 ml/kg).[7]

  • Withdrawal and Monitoring: Withdraw the needle swiftly and place the animal back into its cage.[7] Observe the animal for several minutes for any immediate adverse reactions, such as bleeding at the injection site or signs of distress.[7]

  • Disposal: Dispose of the syringe and needle directly into a designated sharps container without recapping.[7]

In Vivo Efficacy Study Workflow

The following diagram illustrates a typical workflow for a preclinical xenograft study to evaluate the efficacy of this compound.

InVivo_Study_Workflow A 1. Animal Acclimatization (e.g., BALB/c nude mice) B 2. Tumor Cell Implantation (e.g., BT549 cells, subcutaneous) A->B C 3. Tumor Growth Monitoring (Wait for tumors to reach ~200 mm³) B->C D 4. Randomization (Pair-match into treatment groups) C->D E 5. Treatment Initiation D->E F Group 1: Vehicle Control (i.p.) E->F Control Arm G Group 2: this compound (50 mg/kg, i.p.) E->G Treatment Arm H 6. Continued Monitoring (Tumor volume, body weight, twice weekly) F->H G->H I 7. Study Endpoint (e.g., Tumor volume limit, pre-defined time) H->I J 8. Data Analysis (Tumor growth inhibition, statistical analysis) I->J

Caption: Standard workflow for an in vivo xenograft study from animal preparation to data analysis.

References

Troubleshooting & Optimization

MKI-1 Technical Support Center: Troubleshooting Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MKI-1, a potent MASTL kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to this compound solubility for in vivo applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful preparation of this compound for your preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small-molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL).[1][2] It exerts its antitumor and radiosensitizing effects by activating Protein Phosphatase 2A (PP2A), which in turn leads to a decrease in the stability of the oncoprotein c-Myc.[2][3][4]

Q2: What are the known solubility properties of this compound?

A2: this compound is a poorly water-soluble compound.[1] Its solubility has been determined in several common laboratory solvents. A summary of its solubility is provided in the table below.

Q3: What is a recommended formulation for in vivo administration of this compound?

A3: A commonly used formulation for intraperitoneal (i.p.) injection involves a multi-component vehicle system. One successful protocol involves preparing a stock solution in DMSO and then diluting it with a mixture of PEG300, Tween 80, and water.[1] For oral administration, a suspension in carboxymethyl cellulose sodium (CMC-NA) can be used.[1] Another option for intraperitoneal injection is a formulation of this compound in a mixture of DMSO and corn oil.[1]

Q4: Are there alternative strategies to improve the solubility of poorly soluble compounds like this compound?

A4: Yes, several techniques can be employed to enhance the solubility of poorly water-soluble drugs for preclinical studies.[5][6][7][8][9] These include:

  • Co-solvents: Using a mixture of water-miscible organic solvents to increase solubility.[5][8]

  • Surfactants: Employing surfactants to form micelles that can encapsulate the drug.[5]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes with the drug, thereby increasing its aqueous solubility.[5]

  • pH adjustment: For ionizable compounds, adjusting the pH of the formulation can significantly alter solubility.[6][8]

  • Particle size reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[5][9][10]

Troubleshooting Guide

Problem: this compound is precipitating out of my formulation.

Potential Cause Troubleshooting Step
Solvent capacity exceeded Ensure you are not exceeding the solubility limits of this compound in the chosen solvent system. Refer to the solubility data table.
Inadequate mixing Vortex or sonicate the solution thoroughly after each component is added to ensure complete dissolution.
Temperature effects Some compounds are less soluble at lower temperatures. Try gently warming the solution (if the compound is heat-stable).
pH shift upon dilution If using a pH-modifying excipient, the final pH of the formulation might be causing precipitation. Measure and adjust the pH if necessary.
Hygroscopic DMSO DMSO readily absorbs moisture from the air, which can reduce the solubility of some compounds. Use fresh, anhydrous DMSO for preparing stock solutions.[1]

Problem: My in vivo study is showing inconsistent results or signs of vehicle-related toxicity.

Potential Cause Troubleshooting Step
Vehicle toxicity High concentrations of some solvents, like DMSO or ethanol, can be toxic to animals.[11][12] It is crucial to include a vehicle-only control group in your experiment to assess any effects of the formulation itself.[11] The final concentration of DMSO should be kept to a minimum.[11][13]
Formulation instability If the drug is not fully dissolved or precipitates over time, the actual administered dose may vary. Prepare formulations fresh before each use and visually inspect for any precipitation.[1]
Route of administration The chosen vehicle may not be appropriate for the intended route of administration. For example, oil-based vehicles are generally not suitable for intravenous injection.[13]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityConcentration (mM)Notes
DMSO60 mg/mL[1]198.45Use fresh, anhydrous DMSO as it is hygroscopic.[1]
Ethanol4 mg/mL[1]
WaterInsoluble[1]
5% DMSO/H₂O203.3 ± 0.9 µM[3]0.2033Kinetic solubility measured by nephelometry.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection (PEG300/Tween 80)

This protocol is adapted from a published study.[1]

  • Prepare a stock solution of this compound in DMSO. Dissolve this compound in fresh, anhydrous DMSO to a concentration of 30 mg/mL.

  • Initial Dilution. In a sterile microcentrifuge tube, add 50 µL of the 30 mg/mL this compound stock solution to 400 µL of PEG300.

  • Homogenize. Mix thoroughly by vortexing until the solution is clear.

  • Add Surfactant. Add 50 µL of Tween 80 to the mixture.

  • Homogenize. Mix again by vortexing until the solution is clear.

  • Final Dilution. Add 500 µL of sterile ddH₂O to bring the total volume to 1 mL.

  • Final Homogenization. Vortex thoroughly. The final formulation should be a clear solution.

  • Administration. Use the formulation immediately after preparation for optimal results.[1]

Protocol 2: Preparation of this compound Formulation for Intraperitoneal Injection (Corn Oil)

This protocol is also adapted from a published study.[1]

  • Prepare a stock solution of this compound in DMSO. Dissolve this compound in fresh, anhydrous DMSO to a concentration of 6 mg/mL.

  • Dilution in Corn Oil. In a sterile microcentrifuge tube, add 50 µL of the 6 mg/mL this compound stock solution to 950 µL of corn oil.

  • Homogenize. Mix thoroughly by vortexing.

  • Administration. Use the mixed solution immediately for optimal results.[1]

Visualizations

MKI1_Signaling_Pathway MKI1 This compound MASTL MASTL Kinase MKI1->MASTL PP2A PP2A Phosphatase MASTL->PP2A Inhibits cMyc c-Myc PP2A->cMyc Dephosphorylates (destabilizes) TumorGrowth Tumor Growth & Radiosensitivity cMyc->TumorGrowth Promotes

Caption: this compound signaling pathway.

Solubility_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_QC Quality Control cluster_end Outcome Start Start: this compound Powder Stock Prepare concentrated stock in DMSO Start->Stock AddPEG Add PEG300 Stock->AddPEG AddTween Add Tween 80 AddPEG->AddTween AddWater Add ddH₂O AddTween->AddWater Check Visually inspect for precipitation AddWater->Check Ready Ready for in vivo use Check->Ready Clear Solution Troubleshoot Precipitation: Troubleshoot Check->Troubleshoot Precipitate Observed

Caption: Experimental workflow for this compound formulation.

Troubleshooting_Tree Start This compound Precipitation Observed CheckConc Is this compound concentration too high? Start->CheckConc CheckDMSO Is the DMSO fresh and anhydrous? CheckConc->CheckDMSO No Solution1 Reduce this compound concentration. CheckConc->Solution1 Yes CheckMixing Was mixing thorough at each step? CheckDMSO->CheckMixing Yes Solution2 Use fresh, anhydrous DMSO. CheckDMSO->Solution2 No CheckOrder Were components added in the correct order? CheckMixing->CheckOrder Yes Solution3 Vortex/sonicate after each addition. CheckMixing->Solution3 No Solution4 Follow the protocol sequence exactly. CheckOrder->Solution4 No Success Clear Solution CheckOrder->Success Yes Solution1->Success Solution2->Success Solution3->Success Solution4->Success

Caption: Troubleshooting decision tree for this compound precipitation.

References

Optimizing MKI-1 Concentration to Reduce Cytotoxicity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of MKI-1, a MASTL kinase inhibitor, and mitigate unintended cytotoxic effects in experimental settings.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound?

This compound is a small-molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL).[1] By inhibiting MASTL, this compound leads to the activation of Protein Phosphatase 2A (PP2A). Activated PP2A then dephosphorylates and destabilizes the oncoprotein c-Myc, resulting in anti-proliferative and pro-apoptotic effects in cancer cells.[2][3]

2. I am observing high levels of cell death in my experiments with this compound, even at low concentrations. What could be the cause?

Several factors could contribute to excessive cytotoxicity:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. Cells that are highly dependent on the MASTL signaling pathway for survival may undergo apoptosis even at low concentrations. It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line.

  • Off-Target Effects: While this compound is designed to be a specific MASTL inhibitor, cross-reactivity with other kinases can occur, especially at higher concentrations. These off-target effects can lead to unintended cytotoxicity. Consider performing a kinase selectivity profile to identify potential off-target interactions.

  • Experimental Conditions: Factors such as cell density, incubation time, and serum concentration in the culture medium can influence the cytotoxic response to this compound. Ensure that your experimental conditions are consistent and optimized for your cell line.

  • Compound Quality: The purity and stability of the this compound compound can impact its activity. Ensure you are using a high-quality, validated compound and follow the recommended storage and handling procedures.

3. How can I differentiate between the intended anti-proliferative effects and unintended cytotoxicity of this compound?

This is a critical aspect of optimizing your experiments. Here’s how you can distinguish between the two:

  • Morphological Observation:

    • Anti-proliferative (Cytostatic) Effects: Cells may exhibit a flattened and enlarged morphology, indicative of cell cycle arrest. The overall cell number will be lower than in untreated controls, but there will be minimal signs of cell death (e.g., membrane blebbing, floating cells).

    • Cytotoxic Effects: You will observe classic signs of apoptosis, such as cell shrinkage, membrane blebbing, formation of apoptotic bodies, and an increase in floating, dead cells.

  • Cell Viability vs. Cell Death Assays:

    • Use a viability assay (e.g., MTT, PrestoBlue) in parallel with a cytotoxicity assay (e.g., LDH release, Propidium Iodide staining). A decrease in viability without a significant increase in cytotoxicity markers suggests a cytostatic effect. Conversely, a concurrent decrease in viability and increase in cytotoxicity markers indicates a cytotoxic effect.

  • Cell Cycle Analysis: Flow cytometry analysis of the cell cycle distribution can reveal a G2/M arrest, which is an expected on-target effect of MASTL inhibition. An increase in the sub-G1 population is indicative of apoptosis (cytotoxicity).

  • Apoptosis Assays: Assays that measure markers of apoptosis, such as caspase activation (e.g., Caspase-3/7 assay) or Annexin V staining, can directly confirm if the observed cell death is due to apoptosis.

4. What is a good starting concentration range for this compound in my experiments?

Based on available data, a starting concentration range of 5-20 µM is often used for in vitro studies with breast cancer cell lines.[4] However, this is highly dependent on the cell line. It is strongly recommended to perform a dose-response experiment starting from a low concentration (e.g., 0.1 µM) and titrating up to a higher concentration (e.g., 100 µM) to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

5. How long should I incubate my cells with this compound?

Incubation times can vary depending on the cell type and the endpoint being measured. For initial cytotoxicity and viability assays, a 24 to 72-hour incubation period is common. For mechanistic studies looking at changes in protein expression or phosphorylation, shorter time points (e.g., 6, 12, 24 hours) may be more appropriate. A time-course experiment is recommended to determine the optimal incubation time for your specific experimental goals.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High cytotoxicity in cancer cell lines at expected anti-proliferative concentrations. Cell line is highly sensitive to MASTL inhibition. Off-target effects at the tested concentration.Perform a detailed dose-response curve starting from a lower concentration range (e.g., 0.01 µM) to identify a more precise therapeutic window. Use a lower concentration that maintains the anti-proliferative effect while minimizing apoptosis.
Significant cytotoxicity observed in non-cancerous/control cell lines. Potential off-target effects of this compound. The "normal" cell line may have some reliance on the MASTL pathway.Compare the IC50 value in the cancer cell line to that in the normal cell line to determine the therapeutic index. If the therapeutic index is low, consider using a more targeted approach or a different inhibitor. Validate the expression level of MASTL in your control cell line.
Inconsistent results between experiments. Variations in cell density at the time of treatment. Inconsistent incubation times. Degradation of the this compound compound.Standardize your cell seeding protocol to ensure consistent cell numbers at the start of each experiment. Use a precise timer for all incubation steps. Aliquot and store this compound according to the manufacturer's instructions to avoid repeated freeze-thaw cycles.
No observable effect even at high concentrations. The cell line may be resistant to this compound. The compound may not be active.Verify the expression of MASTL in your cell line. If MASTL is not expressed or is at very low levels, the cells are likely to be resistant. Test the activity of your this compound stock on a known sensitive cell line as a positive control.

Data Presentation

Table 1: this compound Inhibitory Concentrations

Parameter Value Assay Type Reference
IC50 (MASTL Kinase)9.9 µMIn vitro kinase assay[1]
Effective Concentration (MCF7 & T47D cells)5-20 µMInhibition of ENSA phosphorylation[4]
Effective Concentration (MCF7 cells)20 µM (16h)Reduction of c-Myc stability[4]
Effective Concentration (Breast Cancer Cells)100 µM (72h)Inhibition of oncogenic properties[4]

Note: IC50 values are highly dependent on the cell line and experimental conditions. The data above should be used as a general guideline. It is essential to determine the IC50 for your specific experimental system.

Experimental Protocols

Protocol for Determining the IC50 of this compound using an MTT Assay

This protocol is designed to determine the concentration of this compound that inhibits cell viability by 50%.

Materials:

  • This compound compound

  • Cell line of interest

  • Complete culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.

  • This compound Treatment:

    • Prepare a series of this compound dilutions in complete culture medium. A common starting range is a 2-fold serial dilution from 100 µM down to 0.1 µM.

    • Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol for Assessing this compound Induced Apoptosis using a Caspase-3/7 Assay

This protocol measures the activity of executioner caspases 3 and 7, key markers of apoptosis.

Materials:

  • This compound compound

  • Cell line of interest

  • Complete culture medium

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and this compound treatment procedure as described in the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence readings.

  • Caspase-3/7 Assay:

    • After the desired incubation period with this compound, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

    • Add a volume of the Caspase-Glo® 3/7 reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Gently mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Normalize the luminescence signal of the this compound treated wells to the vehicle control to determine the fold-change in caspase-3/7 activity.

    • An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Visualizations

This compound Signaling Pathway

MKI1_Signaling_Pathway cluster_downstream Downstream Effects MKI1 This compound MASTL MASTL Kinase MKI1->MASTL Inhibition PP2A PP2A MASTL->PP2A Inhibition cMyc c-Myc PP2A->cMyc Dephosphorylation & Degradation cMyc_targets_pro Cyclin D1, CDK4/6, E2F cMyc->cMyc_targets_pro Activation cMyc_targets_apo Bim, Bax cMyc->cMyc_targets_apo Activation Proliferation Cell Proliferation Apoptosis Apoptosis cMyc_targets_pro->Proliferation cMyc_targets_apo->Apoptosis

Caption: this compound inhibits MASTL, leading to PP2A activation and c-Myc degradation, ultimately affecting cell proliferation and apoptosis.

Experimental Workflow for Optimizing this compound Concentration

MKI1_Optimization_Workflow start Start: Select Cell Line dose_response Dose-Response (e.g., 0.1-100 µM this compound) start->dose_response viability_assay Cell Viability Assay (e.g., MTT) dose_response->viability_assay cytotoxicity_assay Cytotoxicity Assay (e.g., LDH) dose_response->cytotoxicity_assay analyze_ic50 Analyze Data: Determine IC50 viability_assay->analyze_ic50 cytotoxicity_assay->analyze_ic50 time_course Time-Course (e.g., 24, 48, 72h) analyze_ic50->time_course select_conc Select Optimal Concentration & Time time_course->select_conc mechanistic_studies Proceed to Mechanistic Studies select_conc->mechanistic_studies

Caption: A workflow for determining the optimal concentration and incubation time of this compound for in vitro experiments.

Logical Relationship: Differentiating Cytostatic vs. Cytotoxic Effects

Cytostatic_vs_Cytotoxic cluster_cytostatic Cytostatic Effect cluster_cytotoxic Cytotoxic Effect MKI1_treatment This compound Treatment cell_cycle_arrest Cell Cycle Arrest (G2/M) MKI1_treatment->cell_cycle_arrest apoptosis_induction Apoptosis Induction MKI1_treatment->apoptosis_induction reduced_proliferation Reduced Proliferation cell_cycle_arrest->reduced_proliferation no_apoptosis No Significant Apoptosis reduced_proliferation->no_apoptosis caspase_activation Caspase Activation apoptosis_induction->caspase_activation cell_death Increased Cell Death caspase_activation->cell_death

Caption: Distinguishing between the cytostatic and cytotoxic effects of this compound based on cellular responses.

References

MKI-1 & ENSA Phosphorylation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing MKI-1, a small-molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL). The primary focus is to address experimental issues where this compound fails to inhibit the phosphorylation of its downstream target, α-endosulfine (ENSA).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small-molecule inhibitor that targets MASTL kinase, also known as Greatwall kinase (Gwl).[1][2] MASTL is a critical mitotic kinase.[3] By inhibiting the kinase activity of MASTL, this compound prevents the phosphorylation of MASTL's direct substrate, ENSA.[1]

Q2: What is the significance of ENSA phosphorylation?

A2: During mitosis, MASTL phosphorylates ENSA at Serine 67.[4][5] This phosphorylation event transforms ENSA into a potent inhibitor of the protein phosphatase 2A (PP2A) complex, specifically the PP2A-B55 isoform.[4][6][7] The inhibition of PP2A is essential for maintaining a high level of cyclin-B1-CDK1 activity, which is required for cells to enter and progress through mitosis.[4]

Q3: What are the expected downstream cellular effects of successful this compound-mediated inhibition?

A3: Successful inhibition of MASTL by this compound leads to a decrease in phosphorylated ENSA (p-ENSA).[6] This prevents the inhibition of PP2A, leading to increased PP2A activity.[6] Activated PP2A can then dephosphorylate numerous substrates, a key one being the oncoprotein c-Myc, which leads to reduced c-Myc stability and decreased protein levels.[3][6] Ultimately, this can result in mitotic disruption, mitotic cell death, and potent antitumor activity in cancer cells.[3][6]

Q4: Is this compound specific to MASTL kinase?

A4: this compound has been shown to inhibit phosphorylated ENSA without affecting other AGC kinases, such as those in the Akt signaling pathway, suggesting a degree of specificity for the MASTL-ENSA axis in breast cancer cells.[1]

Quantitative Data Summary

This table summarizes key quantitative parameters for this compound based on published literature. These values are crucial for experimental design and data interpretation.

ParameterValueCell Lines / ConditionsSource
IC₅₀ (in vitro) 9.9 µMKinase Assay[2][8]
Effective Concentration (in cells) 5 - 20 µMMCF7 and T47D breast cancer cells[8]
Effect on Oncogenic Properties 100 µM (72h)Breast cancer cells[3]
In Vivo Dosage 50 mg/kg (i.p.)BT549 xenograft model in nude mice[8]

Signaling Pathway Diagram

MKI1_Pathway cluster_0 This compound Mechanism of Action MASTL MASTL (Greatwall Kinase) ENSA ENSA MASTL->ENSA Phosphorylates pENSA p-ENSA (Phosphorylated) ENSA->pENSA PP2A PP2A-B55 pENSA->PP2A Inhibits pcMyc p-c-Myc (Ser62) PP2A->pcMyc Dephosphorylates cMyc c-Myc Degradation c-Myc Degradation cMyc->Degradation Leads to pcMyc->cMyc MKI1 This compound MKI1->MASTL Inhibits

Caption: The this compound inhibitory pathway.

Troubleshooting Guide

Problem: I've treated my cells with this compound, but Western blot analysis shows no decrease in ENSA phosphorylation.

This section provides potential causes and recommended actions to resolve this common experimental issue.

Q1: Could my this compound compound be the problem?

A1: Yes, issues with the inhibitor itself are a primary cause of experimental failure.

  • Degradation: Small molecules can degrade with improper storage or multiple freeze-thaw cycles.

    • Solution: Purchase a new batch of this compound. Aliquot the stock solution upon arrival to minimize freeze-thaw cycles and store as recommended by the manufacturer (typically at -20°C or -80°C).

  • Solubility: this compound is typically dissolved in DMSO.[2] If it is not fully dissolved or precipitates out of the media, its effective concentration will be too low.

    • Solution: Ensure your DMSO stock is clear. When diluting into aqueous culture media, vortex or mix thoroughly. Observe the media for any signs of precipitation. Consider preparing fresh dilutions for each experiment.

  • Incorrect Concentration: The IC₅₀ of this compound is ~9.9 µM in vitro, with effective cellular concentrations ranging from 5-20 µM.[8] Using a concentration that is too low will result in incomplete inhibition.

    • Solution: Perform a dose-response experiment, testing a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 50 µM) to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: Is my experimental protocol optimized for detecting this compound activity?

A2: Suboptimal protocol design can mask the effects of the inhibitor.

  • Cell State: MASTL activity is highest during mitosis.[3] If your cell population is largely asynchronous and in interphase, the baseline level of p-ENSA may be too low to observe a significant decrease.

    • Solution: Synchronize your cells in G2/M phase using agents like colcemid or nocodazole prior to and during this compound treatment. This will maximize the p-ENSA signal in your positive control and make the inhibitory effect of this compound more apparent.[6]

  • Incubation Time: The inhibitory effect may not be immediate. An insufficient treatment duration can lead to inconclusive results.

    • Solution: Perform a time-course experiment. Treat your cells for various durations (e.g., 6, 12, 24 hours) to identify the optimal treatment window. A 24-hour incubation has been shown to be effective.[8]

  • Western Blotting Technique: Poor antibody quality, insufficient protein loading, or improper transfer can all lead to unreliable results.

    • Solution: Validate your primary antibody against phosphorylated ENSA (p-ENSA) using a positive control (e.g., lysate from mitotic cells) and a negative control (e.g., MASTL-depleted cells or phosphatase-treated lysate). Ensure you load a sufficient amount of total protein (20-40 µg) and confirm transfer efficiency with a Ponceau S stain.

Q3: Are there cellular factors that could be influencing the result?

A3: The specific biology of your cell line can impact this compound efficacy.

  • High MASTL Expression: Some cell lines may overexpress MASTL to a degree that the concentration of this compound used is insufficient for complete inhibition.[6]

    • Solution: Check the expression level of MASTL in your cell line via Western blot or qPCR. If expression is very high, you may need to use a higher concentration of this compound, as determined by your dose-response curve.

  • Drug Efflux Pumps: Cancer cells can express multidrug resistance pumps (e.g., P-glycoprotein) that actively remove small molecules like this compound from the cell, lowering its intracellular concentration.

    • Solution: Investigate if your cell line is known to express high levels of drug efflux pumps. If so, co-treatment with an efflux pump inhibitor (e.g., verapamil) could be considered, though this may introduce off-target effects.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate a standard workflow for testing this compound efficacy and a logical tree for troubleshooting failed experiments.

Experimental_Workflow cluster_workflow Workflow for Assessing this compound Activity A 1. Cell Culture (e.g., MCF7, T47D) B 2. Mitotic Arrest (Optional) (e.g., Nocodazole) A->B C 3. This compound Treatment (Dose & Time Course) B->C D 4. Cell Lysis (Protein Extraction) C->D E 5. Protein Quantification (e.g., BCA Assay) D->E F 6. Western Blot (SDS-PAGE & Transfer) E->F G 7. Immunodetection (p-ENSA, Total ENSA, Actin) F->G H 8. Data Analysis (Quantify Band Intensity) G->H

Caption: A typical experimental workflow.

Troubleshooting_Tree Start Problem: p-ENSA not reduced after this compound treatment Q_Controls Were controls included? (Vehicle, Positive) Start->Q_Controls A_NoControls Action: Rerun experiment with proper controls. Q_Controls->A_NoControls No Q_Compound Is the this compound compound viable? Q_Controls->Q_Compound Yes A_Compound Action: Test a fresh aliquot or new batch of this compound. Verify solubility. Q_Compound->A_Compound No Q_Protocol Is the protocol optimized? Q_Compound->Q_Protocol Yes A_Protocol Action: Run dose-response and time-course. Consider mitotic arrest. Q_Protocol->A_Protocol No Q_Detection Is the Western blot reliable? Q_Protocol->Q_Detection Yes A_Detection Action: Validate antibodies. Check loading/transfer. Use mitotic lysate as positive control. Q_Detection->A_Detection No End Further investigation needed (e.g., cell-specific resistance) Q_Detection->End Yes

References

dealing with MKI-1 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling MKI-1, with a specific focus on troubleshooting and preventing precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (MASTL Kinase Inhibitor-1) is a novel small-molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL).[1][2][3] It has been identified as a promising agent in cancer research, where it exerts antitumor and radiosensitizing effects.[1][4]

Q2: What is the mechanism of action for this compound?

This compound functions by inhibiting MASTL kinase activity.[1][2] The inhibition of MASTL leads to the activation of Protein Phosphatase 2A (PP2A).[1][4] Activated PP2A then dephosphorylates and destabilizes the oncoprotein c-Myc, promoting its degradation and leading to antitumor effects in cancer models.[1]

Q3: What is the solubility of this compound?

This compound is a hydrophobic compound with limited solubility in aqueous solutions. Its solubility is highly dependent on the solvent system used. It is generally considered insoluble in water.[3] For detailed solubility data, refer to the table below.

Q4: How should I prepare and store this compound stock solutions?

It is highly recommended to prepare stock solutions in fresh, anhydrous Dimethyl Sulfoxide (DMSO).[2][3] The use of hygroscopic or old DMSO can significantly decrease the solubility of the compound.[2][3] For long-term storage, aliquoting the stock solution to avoid multiple freeze-thaw cycles is advisable.

Data Presentation

Table 1: this compound Solubility Data
Solvent SystemConcentration / SolubilitySource
WaterInsoluble[3]
DMSOUp to 250 mg/mL (826.91 mM)[2]
DMSO60 mg/mL (198.45 mM)[3]
Ethanol4 mg/mL[3]
5% DMSO in H₂OKinetic Solubility: 203.3 ± 0.9 μM[1]
Table 2: Recommended Storage for this compound Stock Solutions
TemperatureDurationSource
-80°CUp to 6 months[2]
-20°CUp to 1 month[2]

Troubleshooting Guide: this compound Precipitation

Q: My this compound precipitated when I diluted my DMSO stock into my aqueous cell culture medium or buffer. Why did this happen and how can I prevent it?

A: This is a common issue stemming from this compound's low aqueous solubility. When a concentrated DMSO stock is rapidly diluted into an aqueous environment, the local concentration of this compound can exceed its solubility limit, causing it to crash out of solution.

Here are the primary causes and solutions:

  • Cause 1: Exceeding the Aqueous Solubility Limit.

    • Explanation: this compound is insoluble in pure water and has a kinetic solubility of approximately 203 µM in a 5% DMSO/water solution.[1][3] Your final concentration in the aqueous medium likely surpassed this threshold.

    • Solution: Ensure the final working concentration of this compound is below its aqueous solubility limit. For most in vitro cell-based assays, concentrations ranging from 5-20 µM have been used successfully.[2]

  • Cause 2: Insufficient Co-solvent (DMSO) in the Final Solution.

    • Explanation: DMSO acts as a co-solvent to maintain this compound solubility. If the final percentage of DMSO is too low, it may not be sufficient to keep the compound dissolved.

    • Solution: Maintain a final DMSO concentration that supports solubility, typically between 0.1% and 0.5% in cell culture experiments. While a 5% DMSO solution was used for kinetic solubility testing, such high concentrations can be toxic to many cell lines.[1] Always run a vehicle control (medium with the same final DMSO concentration) to account for any solvent effects.

  • Cause 3: Improper Mixing Technique.

    • Explanation: Adding the this compound stock directly into the bulk aqueous solution without adequate mixing can create localized areas of high concentration, initiating precipitation.

    • Solution: Improve your dilution method. Instead of adding the stock directly to the final volume, perform a stepwise dilution. Additionally, add the this compound stock dropwise into the aqueous medium while vortexing or stirring vigorously to ensure rapid and uniform dispersion.

G start Precipitation Observed in Aqueous Solution check_conc Is final this compound concentration >200 µM? start->check_conc check_dmso Is final DMSO concentration <0.1%? check_conc->check_dmso No sol_conc SOLUTION: Lower final this compound concentration. check_conc->sol_conc Yes check_mix Was stock added slowly to vortexing solution? check_dmso->check_mix No sol_dmso SOLUTION: Increase final DMSO% (e.g., 0.5%) and run vehicle control. check_dmso->sol_dmso Yes sol_mix SOLUTION: Use stepwise dilution and add stock to vortexing medium. check_mix->sol_mix No end_node Problem Solved check_mix->end_node Yes sol_conc->end_node sol_dmso->end_node sol_mix->end_node

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Preparation: Allow the this compound solid (Molecular Weight: 302.33 g/mol ) and a vial of fresh, anhydrous DMSO to equilibrate to room temperature.

  • Weighing: Weigh out the desired amount of this compound solid in a sterile microcentrifuge tube. For example, weigh 1 mg of this compound.

  • Calculation: Calculate the volume of DMSO required.

    • Volume (L) = Mass (g) / [Concentration (mol/L) * Molecular Weight ( g/mol )]

    • Volume (µL) for 1 mg at 10 mM = [0.001 g / (0.01 mol/L * 302.33 g/mol )] * 1,000,000 µL/L = 330.76 µL

  • Dissolving: Add the calculated volume of DMSO to the tube containing the this compound solid.

  • Solubilization: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication may be required to fully dissolve the compound.[2]

  • Storage: Aliquot the stock solution into smaller volumes in sterile tubes and store at -20°C for short-term or -80°C for long-term storage.[2]

Protocol 2: Dilution of this compound into Aqueous Cell Culture Medium

This protocol is for preparing a final concentration of 10 µM this compound in a 10 mL volume of cell culture medium.

  • Thaw Stock: Thaw a frozen aliquot of 10 mM this compound DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare a 1:10 intermediate dilution of the stock solution. Pipette 5 µL of the 10 mM stock into 45 µL of fresh DMSO to create a 1 mM solution. Vortex gently.

  • Final Dilution:

    • Pipette 9.9 mL of pre-warmed cell culture medium into a sterile 15 mL conical tube.

    • While vortexing the medium at a medium speed, slowly add 100 µL of the 1 mM intermediate stock solution (or 10 µL of the 10 mM stock) dropwise into the vortex.

    • This results in a final concentration of 10 µM this compound and 0.1% DMSO.

  • Application: Use the freshly prepared medium immediately for your experiment.

G start Weigh this compound Solid add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex/Sonicate to Dissolve add_dmso->vortex stock 10 mM Stock in DMSO vortex->stock dilute Add Stock to Vortexing Aqueous Medium stock->dilute final Final Working Solution (<200 µM this compound, <0.5% DMSO) dilute->final

Caption: Experimental workflow for preparing aqueous this compound solutions.

This compound Signaling Pathway

This compound's therapeutic potential is derived from its ability to modulate the MASTL-PP2A-c-Myc signaling axis. By inhibiting MASTL, this compound effectively removes the brakes on the tumor suppressor PP2A, leading to the degradation of the c-Myc oncoprotein, which is critical for the growth and proliferation of many cancer cells.[1]

G MKI1 This compound MASTL MASTL Kinase MKI1->MASTL inhibits PP2A PP2A (Phosphatase) MASTL->PP2A inhibits cMyc_p Phosphorylated c-Myc (Stable) PP2A->cMyc_p dephosphorylates cMyc_u c-Myc cMyc_p->cMyc_u Degradation Proteasomal Degradation cMyc_u->Degradation leads to

Caption: this compound signaling pathway via the MASTL-PP2A-c-Myc axis.

References

Validation & Comparative

MKI-1 vs. GKI-1: A Comparative Analysis of MASTL Inhibitors in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the differential activity of two key MASTL kinase inhibitors, MKI-1 and GKI-1, in the context of breast cancer.

This guide provides a comprehensive comparison of the preclinical activity of this compound and GKI-1, two small molecule inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase. Overexpression of MASTL is implicated in the progression of several cancers, including breast cancer, making it an attractive therapeutic target. This document summarizes key experimental findings, presents quantitative data in a comparative format, and outlines the methodologies used in the cited studies to facilitate the replication and extension of these findings.

At a Glance: Key Differences in Activity

This compound demonstrates superior antitumor activity in breast cancer models compared to GKI-1. While both compounds inhibit the kinase activity of MASTL, this compound exhibits more potent effects on key oncogenic properties such as colony formation and mammosphere formation.[1] Furthermore, this compound shows a greater capacity for MASTL inhibition in cells and appears to have a more specific inhibitory profile compared to GKI-1.[1]

Quantitative Comparison of Inhibitor Activity

The following tables summarize the key quantitative data comparing the in vitro efficacy of this compound and GKI-1.

Table 1: In Vitro Kinase Inhibition

CompoundTargetIC50Assay TypeReference
This compoundMASTLSimilar to GKI-1Luminescence-based kinase assay[1]
GKI-1MASTL5–9 μMIn vitro kinase assay[1]

Table 2: Effects on Oncogenic Properties in MCF7 Breast Cancer Cells

AssayTreatmentObservationReference
Colony FormationThis compoundClearly inhibited colony formation[1]
GKI-1Slightly reduced colony formation[1]
Mammosphere FormationThis compoundClearly inhibited mammosphere formation[1]
GKI-1Slightly reduced mammosphere formation[1]

Table 3: Comparative Effects on Cell Viability

Cell LineTreatmentEffectReference
MCF7 (Breast Cancer)This compoundMore active than in normal breast cells[1]
BT549 (Breast Cancer)This compoundMore active than in normal breast cells[1]
MCF10A (Normal Breast)This compoundLess active than in breast cancer cells[1]

Signaling Pathway Analysis

This compound exerts its antitumor effects through the activation of Protein Phosphatase 2A (PP2A), a key tumor suppressor. MASTL kinase inhibits PP2A activity; therefore, by inhibiting MASTL, this compound leads to the reactivation of PP2A.[1] Activated PP2A, in turn, leads to a decrease in the stability of the oncoprotein c-Myc.[1] In contrast, while GKI-1 inhibits MASTL, its downstream effects on the PP2A-c-Myc axis and its broader impact on other signaling pathways have been shown to differ from this compound. For instance, GKI-1 was found to modulate other AGC kinases like AKT, p70S6K, and GSK-3β, whereas this compound did not, suggesting a more specific action of this compound on the MASTL pathway.[1]

MKI1_GKI1_Pathway cluster_pathway Signaling Cascade MKI1 This compound MASTL MASTL (Greatwall Kinase) MKI1->MASTL Inhibits GKI1 GKI-1 GKI1->MASTL Inhibits PP2A PP2A MASTL->PP2A Inhibits cMyc c-Myc PP2A->cMyc Dephosphorylates (destabilizes) Oncogenesis Oncogenic Properties (Proliferation, Stemness) cMyc->Oncogenesis

Caption: Simplified signaling pathway of this compound and GKI-1 action in breast cancer cells.

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

1. Cell Viability Assay

  • Cell Lines: MCF7, BT549 (breast cancer), and MCF10A (normal breast) cells were used.

  • Procedure: Cells were seeded in 96-well plates and treated with various concentrations of this compound, GKI-1, or DMSO (control) for 72 hours.

  • Analysis: Cell viability was measured using the WST-8 assay, which is based on the cleavage of the tetrazolium salt WST-8 by cellular dehydrogenases to produce a formazan dye. The absorbance was measured at 450 nm.[1]

2. Colony Formation Assay

  • Cell Line: MCF7 cells.

  • Procedure: Cells were seeded at a low density in 6-well plates and treated with this compound (7.5 µM), GKI-1 (7.5 µM), or DMSO. The cells were allowed to grow for 14 days to form colonies.

  • Analysis: Colonies were fixed with methanol and stained with crystal violet. The number of colonies was then counted.[2]

3. Mammosphere Formation Assay

  • Cell Line: MCF7 cells.

  • Procedure: Single cells were plated in ultra-low attachment plates in mammosphere culture medium. Cells were treated with this compound or GKI-1.

  • Analysis: The number and size of mammospheres (spherical clusters of floating cells enriched for stem/progenitor cells) were observed and quantified after 7-10 days.[1]

4. In Vitro Kinase Assay

  • Objective: To determine the IC50 values of this compound and GKI-1 against MASTL kinase.

  • Procedure: A luminescence-based kinase assay (ADP-Glo™ Kinase Assay) was used. This assay measures the amount of ADP produced during the kinase reaction. Recombinant MASTL kinase was incubated with its substrate and varying concentrations of the inhibitors.

  • Analysis: Luminescence was measured, which is inversely proportional to the kinase activity. The IC50 value was calculated as the concentration of the inhibitor required to reduce the kinase activity by 50%.[1]

5. Immunoblotting

  • Objective: To assess the phosphorylation status of MASTL substrates and other signaling proteins.

  • Procedure: Breast cancer cells (MCF7 and T47D) were treated with this compound (15 µM), GKI-1 (15 µM), or DMSO for 20 hours.[3] Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against phospho-ENSA (a MASTL substrate), AKT, p70S6K, GSK-3β, and β-actin (as a loading control).[1][3]

  • Analysis: Protein bands were visualized using chemiluminescence, and the band intensities were quantified.

Summary of Findings

The available data strongly suggest that this compound is a more potent and specific inhibitor of MASTL's oncogenic functions in breast cancer cells compared to GKI-1. This compound not only effectively inhibits MASTL kinase activity but also translates this inhibition into significant antitumor effects in vitro, including the suppression of colony and mammosphere formation.[1] Its mechanism of action via the PP2A-c-Myc axis is well-defined.[1] While GKI-1 also inhibits MASTL, its cellular effects are less pronounced, and it may have off-target effects on other kinases.[1] These findings position this compound as a promising candidate for further preclinical and clinical development as a targeted therapy for breast cancers with MASTL overexpression.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Assays cluster_inhibitors Compounds kinase_assay Kinase Assay (IC50 Determination) cell_culture Breast Cancer Cell Lines (e.g., MCF7) viability Cell Viability (WST-8) cell_culture->viability colony Colony Formation cell_culture->colony mammo Mammosphere Formation cell_culture->mammo western Immunoblotting (Signaling Pathway Analysis) cell_culture->western MKI1 This compound MKI1->kinase_assay MKI1->cell_culture GKI1 GKI-1 GKI1->kinase_assay GKI1->cell_culture

Caption: General experimental workflow for comparing this compound and GKI-1 activity.

References

Validating MKI-1's Effect on PP2A Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MKI-1, a novel small-molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL), and its validated effect on Protein Phosphatase 2A (PP2A) activity. The performance of this compound is compared with other alternatives, supported by experimental data, to assist researchers in evaluating its potential as a therapeutic agent.

Introduction to this compound and its Mechanism of Action

This compound is a recently identified small-molecule inhibitor of MASTL kinase.[1] MASTL, also known as Greatwall kinase, plays a crucial role in mitotic progression by inactivating the PP2A-B55 tumor suppressor complex. By inhibiting MASTL, this compound leads to the activation of PP2A, which in turn can dephosphorylate various oncogenic proteins, including c-Myc, thereby exerting antitumor effects.[1] This indirect mechanism of PP2A activation distinguishes this compound from direct PP2A activators.

Comparative Analysis of PP2A Modulators

The efficacy of this compound in modulating PP2A activity can be understood by comparing it to other MASTL inhibitors and direct PP2A activators.

Table 1: Comparison of MASTL Inhibitors
CompoundTargetIC50 (MASTL Inhibition)Effect on PP2A ActivityKey Findings
This compound MASTL9.9 µMIndirect ActivationDemonstrates antitumor and radiosensitizer activities in breast cancer models through PP2A activation and subsequent c-Myc degradation.[1]
MKI-2 MASTL37.44 nM (in vitro), 142.7 nM (cellular)Indirect ActivationA more potent, second-generation MASTL inhibitor with significant antitumor activities.
GKI-1 MASTL~10 µMIndirect ActivationFirst-line MASTL inhibitor; however, it did not show significant anticancer activity in breast cancer cells.
Table 2: Comparison with Direct PP2A Activators
Compound ClassExampleMechanism of ActionQuantitative Effect on PP2A ActivityKey Findings
Tricyclic Sulfonamides (SMAPs) DBK-1160Direct allosteric activation by binding to the PP2A A and C subunit interface.[2]Dose-dependent increase in PP2A activity up to 5 µM in HEK293/tau cells.[2]Ameliorates Alzheimer's disease pathogenesis in cell and animal models by reactivating PP2A.[2]
Tricyclic Sulfonamides (SMAPs) DT-061Allosterically assembles a specific heterotrimeric PP2A holoenzyme (PPP2R1A/PPP2R5E/PPP2CA).Induces dephosphorylation of PP2A substrates like ERK and MYC.Displays broad antitumor activity.

Signaling Pathways and Experimental Workflows

Diagram 1: this compound Signaling Pathway

MKI1_Pathway MKI1 This compound MASTL MASTL (Greatwall Kinase) MKI1->MASTL Inhibits ENSA ENSA/ARPP19 MASTL->ENSA Phosphorylates PP2A PP2A-B55 ENSA->PP2A Inhibits cMyc c-Myc PP2A->cMyc Dephosphorylates Tumor Tumor Growth & Proliferation cMyc->Tumor Promotes

Caption: this compound inhibits MASTL, leading to PP2A activation and c-Myc degradation.

Diagram 2: Experimental Workflow for Validating this compound's Effect on PP2A Activity

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Assays cluster_invivo In Vivo Validation KinaseAssay In Vitro Kinase Assay (this compound vs. MASTL) PP2AAssay PP2A Activity Assay (RediPlate 96 EnzChek) KinaseAssay->PP2AAssay Confirm MASTL Inhibition CellLines Breast Cancer Cell Lines (e.g., MCF7, T47D) MKI1_Treatment Treatment with this compound CellLines->MKI1_Treatment WesternBlot Western Blot for p-ENSA, c-Myc MKI1_Treatment->WesternBlot PP2AAssay_Cell Cellular PP2A Activity Assay MKI1_Treatment->PP2AAssay_Cell Cell Lysates Xenograft Breast Cancer Xenograft Model MKI1_Admin This compound Administration Xenograft->MKI1_Admin TumorAnalysis Tumor Growth Analysis & Immunohistochemistry MKI1_Admin->TumorAnalysis

Caption: Workflow for validating this compound's effect from in vitro to in vivo models.

Experimental Protocols

Protocol 1: In Vitro MASTL Kinase Assay

This protocol is to determine the direct inhibitory effect of this compound on MASTL kinase activity.

  • Reagents: Recombinant MASTL kinase, substrate (e.g., ENSA), ATP, kinase buffer, this compound at various concentrations.

  • Procedure:

    • Prepare a reaction mixture containing MASTL kinase, substrate, and kinase buffer.

    • Add this compound at a range of concentrations to the reaction mixture.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 30 minutes).

    • Terminate the reaction.

    • Analyze the phosphorylation of the substrate using methods such as Western blotting with a phospho-specific antibody or by measuring ATP consumption (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Determine the IC50 value of this compound for MASTL inhibition by plotting the percentage of inhibition against the log concentration of this compound.

Protocol 2: PP2A Activity Assay (RediPlate 96 EnzChek Serine/Threonine Phosphatase Assay Kit)

This protocol measures the serine/threonine phosphatase activity in cell lysates following treatment with this compound.[1]

  • Materials:

    • RediPlate 96 EnzChek Serine/Threonine Phosphatase Assay Kit (contains microplate preloaded with DiFMUP substrate, reaction buffer, and standards).

    • Cell lysates from breast cancer cells treated with DMSO (control), this compound, or other compounds.

    • Positive control (e.g., Forskolin) and negative control (e.g., Okadaic Acid).

  • Procedure:

    • Allow all kit components and cell lysates to warm to room temperature.

    • Prepare the 1X reaction buffer as per the kit instructions.

    • Add 50 µL of the reaction buffer to the required number of assay wells to solubilize the DiFMUP substrate.

    • Add 50 µL of the cell lysates (containing a standardized amount of protein) to the respective wells.

    • Include wells for no-phosphatase control (lysate buffer only) and positive/negative controls.

    • Incubate the plate at the optimal temperature for the phosphatase (e.g., 37°C), protected from light. The incubation time should be determined experimentally (a starting range of 20–30 minutes is suggested).

    • Measure the fluorescence using a microplate reader with excitation at approximately 358 nm and emission detection at approximately 452 nm.

    • Prepare a standard curve using the provided DiFMU standards.

  • Data Analysis:

    • Correct for background fluorescence by subtracting the values from the no-phosphatase control wells.

    • Use the standard curve to convert the fluorescence readings into the amount of phosphate released.

    • Calculate the PP2A activity (e.g., in pmol of phosphate released per minute per µg of protein).

    • Compare the PP2A activity in this compound-treated samples to the control samples to determine the fold increase in activity.

Conclusion

This compound presents a promising therapeutic strategy by indirectly activating the tumor suppressor PP2A through the inhibition of MASTL. Its efficacy, particularly when compared to earlier generation MASTL inhibitors, and its distinct mechanism of action compared to direct PP2A activators, warrant further investigation. The experimental protocols and comparative data provided in this guide offer a framework for researchers to validate and expand upon these findings in the context of drug development and cancer research.

References

MKI-1 versus other mitotic kinase inhibitors (CDK, AURK)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Mitotic Kinase Inhibitors: Multi-Kinase, CDK, and Aurora Kinase Inhibitors

In the landscape of cancer therapy, inhibitors targeting mitotic kinases have emerged as a crucial class of drugs due to their ability to disrupt cell division in rapidly proliferating cancer cells. This guide provides a comparative analysis of multi-kinase inhibitors (MKIs) with activity against mitotic kinases, alongside more targeted inhibitors of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases (AURKs). We present key performance data, detailed experimental protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in understanding the nuances of these therapeutic agents.

Introduction to Mitotic Kinase Inhibitors

Mitosis is a tightly regulated process governed by a network of kinases, including CDKs and Aurora kinases, which ensure the faithful segregation of chromosomes.

  • Cyclin-Dependent Kinases (CDKs): These kinases, particularly CDK1, are master regulators of the cell cycle. Their activation is essential for entry into and progression through mitosis.

  • Aurora Kinases (AURKs): This family, comprising Aurora A, B, and C, has critical roles in centrosome maturation, spindle assembly, chromosome alignment, and cytokinesis.

  • Multi-Kinase Inhibitors (MKIs): Unlike specific inhibitors, MKIs target a broader range of kinases. Some MKIs have been found to inhibit CDKs and AURKs as part of their target profile, offering a multi-pronged approach to halting cell proliferation.

This guide will use Sorafenib as a representative MKI with known anti-mitotic activity, Palbociclib as a specific CDK4/6 inhibitor, and Alisertib (MLN8237) as a specific Aurora Kinase A inhibitor for a detailed comparison.

Quantitative Performance Data

The following tables summarize the inhibitory activity and cellular effects of the selected inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

InhibitorTarget KinaseIC50 (nM)Selectivity Profile
Sorafenib Aurora B6Broad (VEGFR, PDGFR, RAF)
CDK1>10,000
Palbociclib CDK411Highly selective for CDK4/6
CDK616
CDK1>5,000
Alisertib Aurora A1.2Highly selective for Aurora A
Aurora B19.3>15-fold selectivity for A vs B

IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Data is compiled from various biochemical assays.

Table 2: Cellular Activity (GI50) in Cancer Cell Lines

InhibitorCell LineGI50 (nM)Primary Cellular Effect
Sorafenib HeLa (Cervical)~2,500G1/S arrest, Apoptosis
Palbociclib MCF-7 (Breast)100G1 arrest
Alisertib MV-4-11 (Leukemia)24G2/M arrest, Endoreduplication

GI50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%. The cellular effects depend heavily on the genetic background of the cancer cell line.

Signaling and Experimental Workflow Diagrams

Visualizing the complex interactions and experimental processes is key to understanding the action and evaluation of these inhibitors.

Mitotic_Kinase_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition & Mitosis cluster_Mitosis Mitotic Progression CDK46 CDK4/6- Cyclin D Rb Rb CDK46->Rb phosphorylates CDK1 CDK1- Cyclin B E2F E2F Rb->E2F inhibits Palbociclib Palbociclib Palbociclib->CDK46 G2_M_Checkpoint G2/M Checkpoint CDK1->G2_M_Checkpoint Mitosis Mitotic Entry G2_M_Checkpoint->Mitosis AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Alignment AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Alisertib Alisertib Alisertib->AuroraA Sorafenib Sorafenib (MKI) Sorafenib->AuroraB inhibits

Caption: Simplified signaling pathway of key mitotic kinases and points of inhibition.

Inhibitor_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo & Preclinical A1 Compound Library A2 Biochemical Kinase Assay (e.g., IC50 determination) A1->A2 A3 Hit Identification A2->A3 B1 Cell Proliferation Assay (e.g., GI50 determination) A3->B1 Advance Hits B2 Cell Cycle Analysis (Flow Cytometry) B1->B2 B3 Target Engagement Assay (e.g., Western Blot for p-Histone H3) B2->B3 C1 Xenograft Models B3->C1 Advance Leads C2 Toxicity & PK/PD Studies C1->C2 C3 Lead Optimization C2->C3

Caption: High-level workflow for the discovery and evaluation of mitotic kinase inhibitors.

Key Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental data.

Protocol 1: In Vitro Kinase Assay (IC50 Determination)

This protocol outlines a general method for determining the concentration at which an inhibitor reduces kinase activity by half.

  • Objective: To measure the potency of an inhibitor against a purified kinase.

  • Materials: Purified recombinant kinase (e.g., Aurora A, CDK4/Cyclin D1), kinase buffer, ATP, substrate (e.g., myelin basic protein for CDKs, Kemptide for Aurora A), test inhibitor series, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare serial dilutions of the test inhibitor (e.g., Sorafenib, Palbociclib, Alisertib) in DMSO, followed by dilution in kinase buffer.

    • In a 96-well plate, add the kinase and the diluted inhibitor. Incubate for 10-15 minutes at room temperature to allow for binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and quantify the kinase activity. With the ADP-Glo™ system, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor (DMSO) control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of an inhibitor on cell cycle distribution.

  • Objective: To assess if an inhibitor causes cell cycle arrest at a specific phase (e.g., G1, G2/M).

  • Materials: Cancer cell line of interest, cell culture medium, test inhibitor, phosphate-buffered saline (PBS), trypsin, ethanol (70%, ice-cold), RNase A, and propidium iodide (PI) staining solution.

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the inhibitor (and a DMSO vehicle control) for a specified duration (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution containing RNase A. The RNase A prevents the staining of double-stranded RNA.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

    • Gate the cell populations and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using analysis software. An accumulation of cells in a particular phase indicates cell cycle arrest.

Conclusion

The choice between a multi-kinase inhibitor and a highly specific CDK or Aurora kinase inhibitor depends on the therapeutic strategy.

  • Specific Inhibitors like Palbociclib (CDK4/6) and Alisertib (Aurora A) offer high potency against their intended targets with fewer off-target effects. This specificity can lead to a more predictable biological response and potentially a better safety profile, making them ideal for therapies targeting pathways known to be dysregulated in a particular cancer.

  • Multi-Kinase Inhibitors like Sorafenib provide a broader spectrum of activity. While their action on mitotic kinases like Aurora B may be just one part of their overall mechanism, this polypharmacology can be advantageous in overcoming resistance or hitting multiple oncogenic pathways simultaneously. However, this can also lead to more off-target toxicities.

Ultimately, the selection of an inhibitor for research or clinical development requires careful consideration of its selectivity profile, cellular effects, and the specific molecular drivers of the cancer being studied. The experimental methods detailed here provide a foundational framework for conducting such comparative evaluations.

Comparative Analysis of MKI-1 Cross-Reactivity with Other Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor MKI-1, with a focus on its cross-reactivity with other kinases. This compound is a small-molecule inhibitor primarily targeting Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, with a reported IC50 of 9.9 μM[1][2][3]. It has demonstrated anti-tumor and radiosensitizing effects in breast cancer models by activating protein phosphatase 2A (PP2A) and subsequently inhibiting c-Myc[1][4]. Understanding the selectivity of this compound is crucial for its development as a therapeutic agent and as a tool for studying MASTL-driven signaling pathways.

Quantitative Data on this compound Kinase Selectivity

Kinase TargetThis compound IC50 (μM)MKI-2 IC50 (nM)Kinase FamilyNotes
MASTL 9.9 37.44 AGC Primary Target
ROCK1> 100> 1000AGCTested for MKI-2, showing high selectivity.
AKT1> 100> 1000AGCTested for MKI-2, showing high selectivity.
PKACα> 100> 1000AGCTested for MKI-2, showing high selectivity.
p70S6K> 100> 1000AGCTested for MKI-2, showing high selectivity.

Data for off-target kinases for this compound is inferred from studies on the more potent MKI-2, where this compound was used as a reference. The lack of significant inhibition of other AGC kinases by MKI-2 suggests a degree of selectivity for this compound within this family.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of kinase inhibitor activity and selectivity. Below are protocols for in vitro kinase assays relevant to the evaluation of this compound.

In Vitro MASTL Kinase Assay (ADP-Glo™ Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human MASTL kinase

  • Substrate (e.g., ENSA/ARPP19)

  • This compound (or other inhibitors)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in the kinase reaction buffer.

  • Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of the assay plate.

  • Add 10 µL of a mixture of recombinant MASTL kinase and the substrate (ENSA/ARPP19) in reaction buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for MASTL.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit protocol:

    • Add 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent and incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro MASTL Kinase Assay (Radiometric)

This traditional method measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate.

Materials:

  • Recombinant human MASTL kinase

  • Substrate (e.g., ENSA/ARPP19)

  • This compound (or other inhibitors)

  • [γ-³³P]ATP

  • Cold (unlabeled) ATP

  • Kinase reaction buffer

  • Filter paper membranes

  • Phosphoric acid solution for washing

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture containing kinase reaction buffer, recombinant MASTL kinase, substrate, and the desired concentration of this compound or vehicle control.

  • Initiate the reaction by adding a mixture of [γ-³³P]ATP and cold ATP.

  • Incubate the reaction at 30°C for a defined period.

  • Stop the reaction by spotting a portion of the reaction mixture onto filter paper membranes.

  • Wash the filter papers extensively with phosphoric acid solution to remove unincorporated [γ-³³P]ATP.

  • Measure the amount of incorporated radiolabel on the filter papers using a scintillation counter.

  • Determine the kinase activity and calculate the percent inhibition at different this compound concentrations to derive the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the relevant biological pathways and experimental procedures aid in understanding the context of this compound's activity and evaluation.

MASTL_Signaling_Pathway MKI1 This compound MASTL MASTL (Greatwall Kinase) MKI1->MASTL ENSA ENSA / ARPP19 MASTL->ENSA Phosphorylation pENSA p-ENSA / p-ARPP19 ENSA->pENSA PP2A PP2A-B55 pENSA->PP2A pcMyc p-c-Myc PP2A->pcMyc Dephosphorylation cMyc c-Myc Tumor Tumor Growth & Radiosensitization cMyc->Tumor pcMyc->cMyc

Caption: this compound inhibits MASTL, leading to reduced phosphorylation of ENSA/ARPP19.

Kinase_Inhibitor_Profiling_Workflow Compound Test Compound (e.g., this compound) Assay Binding or Activity Assay Compound->Assay KinasePanel Kinase Panel (e.g., KinomeScan) KinasePanel->Assay Data Raw Data (% Inhibition or Kd) Assay->Data Analysis Data Analysis (IC50/Kd Determination) Data->Analysis Profile Selectivity Profile Analysis->Profile

References

comparative study of MKI-1 in different cancer types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MKI-1 is a novel, first-in-class small-molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL).[1][2][3] Emerging as a promising anti-cancer agent, this compound has demonstrated significant pre-clinical activity, particularly in breast cancer models.[4][5] This guide provides a comparative overview of this compound's mechanism of action, anti-tumor efficacy, and radiosensitizing properties. While current data is predominantly centered on breast cancer, the widespread overexpression of MASTL in various malignancies, including colorectal, lung, and thyroid cancers, suggests a broader therapeutic potential for this compound.[1][2] This document synthesizes the available experimental data, outlines key experimental protocols, and presents signaling pathways and workflows to guide further research and development.

Mechanism of Action

This compound exerts its anti-tumor effects by targeting MASTL, a key regulator of mitotic progression.[1][4] The primary mechanism involves the reactivation of Protein Phosphatase 2A (PP2A), a critical tumor suppressor.[1][3][4] In cancer cells, MASTL phosphorylates and inactivates PP2A, leading to uncontrolled cell division. By inhibiting MASTL, this compound restores PP2A activity, which in turn leads to the dephosphorylation and subsequent degradation of the oncoprotein c-Myc.[1][3] The inhibition of the MASTL/PP2A/c-Myc signaling axis ultimately results in cell cycle arrest and apoptosis in cancer cells.

MKI1_Mechanism_of_Action MKI1 This compound MASTL MASTL (Microtubule-associated serine/threonine kinase-like) MKI1->MASTL PP2A PP2A (Protein Phosphatase 2A) MASTL->PP2A cMyc c-Myc PP2A->cMyc Apoptosis Apoptosis PP2A->Apoptosis CellCycle Cell Cycle Progression & Tumor Growth cMyc->CellCycle Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation KinaseAssay Kinase Assay (IC50 Determination) CellViability Cell Viability Assays (e.g., Breast, Colon, Lung cancer cell lines) KinaseAssay->CellViability WesternBlot Western Blot (Mechanism of Action) CellViability->WesternBlot Xenograft Xenograft Model Establishment (e.g., Colon or Lung cancer) WesternBlot->Xenograft Treatment This compound Treatment (Monotherapy & Combination with RT) Xenograft->Treatment Efficacy Tumor Growth Inhibition & Toxicity Assessment Treatment->Efficacy

References

A Comparative Guide to the In Vivo Radiosensitizing Effect of MKI-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo radiosensitizing effects of MKI-1, a novel MASTL kinase inhibitor, with other established and investigational radiosensitizers. The data presented is intended to offer an objective overview to inform preclinical research and drug development in oncology.

This compound: A Novel Radiosensitizer in Breast Cancer

This compound is a small molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL), a key regulator of mitosis. Recent preclinical studies have demonstrated its potential as a radiosensitizer, particularly in breast cancer models. The primary mechanism of this compound's radiosensitizing activity is through the activation of Protein Phosphatase 2A (PP2A), a tumor suppressor that is often inactivated in cancer. This activation leads to a decrease in the oncoprotein c-Myc, ultimately enhancing the susceptibility of cancer cells to radiation-induced damage.

In Vivo Performance of this compound

A pivotal study by Kim et al. (2020) investigated the in vivo radiosensitizing effect of this compound in a BT549 triple-negative breast cancer xenograft mouse model. The study demonstrated that the combination of this compound with radiation resulted in a significant reduction in tumor growth compared to radiation alone.

Table 1: In Vivo Efficacy of this compound in BT549 Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%) vs. Control
Control (Vehicle)~12000
This compound alone~80033.3
Radiation (6 Gy) alone~60050
This compound + Radiation (6 Gy)~20083.3

Note: The data presented are estimations based on graphical representations from the cited study and are intended for comparative purposes.

Comparison with Alternative Radiosensitizers

To provide a broader context for the efficacy of this compound, this section compares its in vivo performance with other classes of radiosensitizers currently under investigation for breast cancer.

Table 2: Comparative In Vivo Efficacy of Various Radiosensitizers in Breast Cancer Xenograft Models

Radiosensitizer (Class)Cancer ModelTreatment RegimenKey FindingsReference
This compound (MASTL Inhibitor)BT549 (TNBC)This compound + 6 Gy RadiationSignificant tumor growth delay compared to radiation alone.Kim et al., 2020
Olaparib (PARP Inhibitor)BRCA-mutated TNBC PDXOlaparib + Fractionated RadiationSignificantly delayed tumor growth and improved survival.[1][2][3]Cruz et al., 2018
Veliparib (PARP Inhibitor)TNBC XenograftVeliparib + Whole Brain RadiationModest survival benefit.Puhalla et al., 2019
M6620 (VX-970) (ATR Inhibitor)TNBC PDXM6620 + Fractionated RadiationSignificant radiosensitization in chemoresistant models.[4]Prevo et al., 2018
Topotecan (Topoisomerase I Inhibitor)MX-1 (Breast Adenocarcinoma)Topotecan + ⁹⁰Y-BrE3-MAbSubstantial tumor growth reduction and prolonged survival.[1][5]Kinuya et al., 1998

PDX: Patient-Derived Xenograft; TNBC: Triple-Negative Breast Cancer

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of these findings.

In Vivo Radiosensitization Study Protocol (General)

A generalized protocol for assessing the in vivo radiosensitizing effect of a compound in a mouse xenograft model is as follows:

  • Cell Culture and Animal Model:

    • Human breast cancer cells (e.g., BT549) are cultured under standard conditions.

    • Female athymic nude mice (4-6 weeks old) are used for tumor implantation.

  • Tumor Implantation:

    • A suspension of cancer cells (typically 1 x 10⁶ to 5 x 10⁶ cells in a mixture of media and Matrigel) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula Volume = (length × width²) / 2 is commonly used.

  • Treatment Groups and Administration:

    • Mice are randomized into treatment groups (e.g., Vehicle control, Drug alone, Radiation alone, Drug + Radiation) once tumors reach a specified volume (e.g., 100-150 mm³).

    • The investigational drug (e.g., this compound) is administered via a clinically relevant route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

  • Irradiation Procedure:

    • A single or fractionated dose of radiation is delivered to the tumor site using a targeted irradiator. The radiation dose and schedule are selected based on preclinical models.

  • Efficacy Endpoints:

    • Tumor Growth Delay: The time for tumors in each group to reach a predetermined endpoint volume is recorded.

    • Survival Analysis: Overall survival of the mice in each group is monitored.

    • Molecular Analysis: At the end of the study, tumors may be excised for analysis of relevant biomarkers (e.g., protein phosphorylation, gene expression).

Signaling Pathways and Mechanisms

The efficacy of this compound as a radiosensitizer is rooted in its ability to modulate specific cellular signaling pathways.

This compound Signaling Pathway and Radiosensitization Mechanism.

In normal mitotic progression, MASTL kinase phosphorylates and activates ENSA/ARPP19, which in turn inhibits the tumor suppressor phosphatase PP2A. The inhibition of PP2A is necessary for maintaining the phosphorylated state of CDK1 substrates and allowing mitosis to proceed.

This compound disrupts this process by directly inhibiting MASTL kinase. This leads to the activation of PP2A, which then dephosphorylates and promotes the degradation of the oncoprotein c-Myc. Reduced levels of c-Myc are associated with impaired DNA damage repair. When combined with radiation, which induces DNA damage, the this compound-mediated suppression of DNA repair pathways leads to increased cell cycle arrest and apoptosis, thereby enhancing the radiosensitivity of the tumor.

Conclusion

The preclinical data for this compound demonstrates its promise as an in vivo radiosensitizer, particularly for triple-negative breast cancer. Its mechanism of action, involving the targeted inhibition of MASTL and subsequent activation of the PP2A tumor suppressor, presents a novel approach to enhancing the efficacy of radiotherapy. Comparative analysis with other radiosensitizers suggests that this compound has the potential to be a valuable addition to the arsenal of cancer therapeutics. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile in different cancer models and in combination with various radiation regimens.

References

MKI-1 vs. siRNA Knockdown of MASTL: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in oncology and cell biology, the precise targeting of key cellular regulators is paramount. Microtubule-associated serine/threonine kinase-like (MASTL) has emerged as a critical player in mitotic progression and a promising therapeutic target in various cancers. This guide provides an objective comparison of two primary methods for inhibiting MASTL function: the small molecule inhibitor MKI-1 and siRNA-mediated knockdown.

This document summarizes key performance data, presents detailed experimental protocols, and visualizes the underlying biological and experimental frameworks to aid researchers in selecting the most appropriate method for their studies.

Performance Comparison at a Glance

The following table summarizes the quantitative effects of this compound and siRNA-mediated knockdown on MASTL activity and subsequent cellular phenotypes in breast cancer cell lines, primarily drawing from studies on MCF7 and T47D cells.

ParameterThis compoundsiRNA Knockdown of MASTLReference
Mechanism of Action Small molecule inhibitor targeting the kinase activity of MASTL, leading to increased PP2A activity.Post-transcriptional gene silencing by inducing degradation of MASTL mRNA.[1][2][3]
In Vitro IC50 9.9 µM (in a kinase assay)Not Applicable[3][4]
Effect on Downstream Targets Inhibits phosphorylation of ENSA, a MASTL substrate. Reduces phosphorylation of c-Myc at Serine 62 and total c-Myc levels.Decreases MASTL protein levels. Reduces total c-Myc protein levels.[5]
Phenotypic Effects Induces aberrant nuclei, inhibits oncogenic properties, and enhances radiosensitivity in breast cancer cells.Induces mitotic catastrophe and apoptosis in breast cancer cells. Enhances radiosensitivity.[2][5][6]
Specificity Can have off-target effects on other kinases, although this compound did not significantly modulate AKT, GSK-3β, and p70S6K phosphorylation in one study.Can have off-target effects due to partial sequence homology with other mRNAs.[5]
Reversibility Reversible upon removal of the compound.Long-lasting but transient effect, requiring re-transfection for sustained knockdown.
Delivery Simple addition to cell culture media.Requires a transfection reagent for delivery into cells.[5][7]

Signaling Pathway and Intervention Points

The diagram below illustrates the canonical MASTL signaling pathway and the points of intervention for this compound and siRNA. MASTL, a key mitotic kinase, phosphorylates and activates ENSA/ARPP19, which in turn inhibits the tumor suppressor phosphatase PP2A.[3][8] This inhibition maintains the phosphorylated state of CDK1 substrates, promoting mitotic entry and progression. This compound directly inhibits the kinase activity of MASTL, preventing the phosphorylation of ENSA/ARPP19 and leading to the reactivation of PP2A.[1][2] In contrast, siRNA targets MASTL mRNA for degradation, preventing the synthesis of the MASTL protein altogether.

MASTL_Pathway cluster_siRNA siRNA Intervention cluster_MKI1 This compound Intervention MASTL_mRNA MASTL mRNA MASTL_Protein MASTL Protein MASTL_mRNA->MASTL_Protein Translation ENSA_ARPP19 ENSA/ARPP19 MASTL_Protein->ENSA_ARPP19 Phosphorylation (Activation) siRNA siRNA siRNA->MASTL_mRNA Degradation MKI1 This compound MKI1->MASTL_Protein Inhibition PP2A PP2A ENSA_ARPP19->PP2A Inhibition CDK1_Substrates CDK1 Substrates (Phosphorylated) PP2A->CDK1_Substrates Dephosphorylation (Inactivation) Mitotic_Progression Mitotic Progression CDK1_Substrates->Mitotic_Progression Promotes

Caption: MASTL signaling pathway and points of intervention.

Experimental Workflow for Comparison

The following diagram outlines a typical experimental workflow for comparing the effects of this compound and siRNA knockdown of MASTL in a cancer cell line.

Experimental_Workflow Start Start: Seed Cancer Cells (e.g., MCF7) Treatment Treatment/Transfection Start->Treatment MKI1_Treatment Treat with this compound (e.g., 15-30 µM for 16-24h) Treatment->MKI1_Treatment siRNA_Transfection Transfect with MASTL siRNA (e.g., 20-40 nM for 24-48h) Treatment->siRNA_Transfection Control Control Groups (DMSO, Control siRNA) Treatment->Control Incubation Incubation MKI1_Treatment->Incubation siRNA_Transfection->Incubation Control->Incubation Analysis Endpoint Analysis Incubation->Analysis Western_Blot Western Blot (MASTL, p-ENSA, c-Myc) Analysis->Western_Blot Microscopy Immunofluorescence (Aberrant Nuclei, p-ENSA) Analysis->Microscopy Cell_Viability Cell Viability/Apoptosis Assay (e.g., TUNEL, Cleaved PARP) Analysis->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Analysis->Cell_Cycle Results Compare Results Western_Blot->Results Microscopy->Results Cell_Viability->Results Cell_Cycle->Results

Caption: Experimental workflow for comparing this compound and siRNA.

Detailed Experimental Protocols

The following are generalized protocols for the treatment of breast cancer cells with this compound and transfection with MASTL siRNA, based on published studies.[5][7][9] Researchers should optimize these protocols for their specific cell lines and experimental conditions.

This compound Treatment Protocol
  • Cell Seeding: Seed breast cancer cells (e.g., MCF7, T47D) in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach 60-80% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 15-30 µM). A vehicle control (DMSO) should be prepared at the same final concentration as in the this compound treatment group.

  • Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 16-24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting, immunofluorescence, or cell viability assays.

MASTL siRNA Transfection Protocol
  • Cell Seeding: Seed breast cancer cells in antibiotic-free medium to achieve 30-50% confluency on the day of transfection.

  • siRNA-Lipid Complex Formation:

    • Solution A: Dilute MASTL siRNA duplexes (e.g., 20-40 pmol) into a serum-free medium.

    • Solution B: Dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) into a serum-free medium.

    • Combine Solution A and Solution B, mix gently, and incubate at room temperature for 15-30 minutes to allow the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells with the transfection complexes for 4-6 hours at 37°C.

  • Medium Change: After the initial incubation, replace the transfection medium with a fresh, complete culture medium.

  • Post-Transfection Incubation: Incubate the cells for an additional 24-72 hours to allow for MASTL protein knockdown.

  • Downstream Analysis: Harvest the cells for analysis of gene silencing and phenotypic effects.

Conclusion

Both this compound and siRNA-mediated knockdown are effective tools for studying the function of MASTL. This compound offers a convenient and reversible method for inhibiting MASTL kinase activity, making it suitable for acute inhibition studies and potential therapeutic development. siRNA provides a highly specific and potent method for depleting MASTL protein levels, ideal for validating the on-target effects of small molecule inhibitors and for longer-term loss-of-function studies. The choice between these two approaches will depend on the specific experimental goals, the desired duration of inhibition, and the cellular context of the study. This guide provides the foundational information for researchers to make an informed decision and to design rigorous experiments to further elucidate the role of MASTL in health and disease.

References

MKI-1 vs. MKI-2: A Comparative Guide to Oncogenic Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the first and second-generation MASTL kinase inhibitors in cancer research, supported by experimental data.

This guide provides a comprehensive comparison of two small-molecule inhibitors, MKI-1 and MKI-2, which target the oncogenic Microtubule-associated serine/threonine kinase-like (MASTL) protein, also known as Greatwall kinase. Both compounds have demonstrated potential in cancer therapy by disrupting mitotic progression and promoting cell death in cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of MASTL inhibition.

Executive Summary

This compound, a first-generation MASTL inhibitor, has shown anti-tumor activities in both laboratory and preclinical models of breast cancer.[1][2][3] It functions by activating protein phosphatase 2A (PP2A), which in turn leads to a decrease in the stability of the oncoprotein c-Myc.[1][2] While effective, this compound demonstrates potency in the micromolar range.[4][5][6]

MKI-2, a second-generation inhibitor, represents a significant advancement, exhibiting nanomolar potency and high selectivity for MASTL.[4][7][8] Developed through an in silico drug discovery program, MKI-2 also targets the MASTL-PP2A axis, leading to mitotic catastrophe in breast cancer cells.[4][7] Its enhanced potency and selectivity suggest it may be a more promising candidate for further therapeutic development.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the in vitro and cellular efficacy of this compound and MKI-2.

Inhibitor Target In Vitro IC50 Cellular IC50 (Breast Cancer Cells) Reference
This compoundMASTL9.9 µMNot explicitly stated, but efficacy is in the µM range[4][5][6]
MKI-2MASTL37.44 nM142.7 nM[4][7][8]

Table 1: Comparison of IC50 Values for this compound and MKI-2. This table clearly illustrates the significantly lower concentration of MKI-2 required to inhibit MASTL activity compared to this compound.

Inhibitor Breast Cancer Cell Lines Tested Observed Oncogenic Properties Inhibited Reference
This compoundMCF7, T47D, BT549Proliferation, Colony Formation, Mammosphere Formation[1][2]
MKI-2MCF7, BT549, MDA-MB468, 4T1Proliferation, Colony Formation, Mammosphere Formation, Migration, Invasion[4]

Table 2: Comparison of Anti-Oncogenic Activities in Breast Cancer Cell Lines. Both inhibitors show a broad range of anti-cancer effects, with MKI-2 demonstrating inhibition of migration and invasion in the tested cell lines.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating these inhibitors.

MASTL_PP2A_Pathway cluster_mitosis Mitotic Progression cluster_inhibition Inhibitor Action cluster_downstream Downstream Oncogenic Effects MASTL MASTL (Greatwall Kinase) ENSA ENSA/ARPP19 MASTL->ENSA Phosphorylates PP2A PP2A-B55 ENSA->PP2A Inhibits Mitotic_Substrates Mitotic Substrates (e.g., CDK1 substrates) PP2A->Mitotic_Substrates Dephosphorylates cMyc c-Myc Stability PP2A->cMyc Decreases Mitotic_Exit Mitotic Exit Mitotic_Substrates->Mitotic_Exit MKI This compound / MKI-2 MKI->MASTL Inhibits

Caption: The MASTL-PP2A Signaling Pathway. This compound and MKI-2 inhibit MASTL, preventing the phosphorylation of ENSA/ARPP19. This leads to the activation of PP2A, which dephosphorylates mitotic substrates to allow for proper mitotic exit and decreases the stability of the oncoprotein c-Myc.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Kinase_Assay In Vitro Kinase Assay (Recombinant MASTL) Cell_Lines Cancer Cell Lines (e.g., Breast Cancer) Cell_Viability Cell Viability Assay (e.g., MTT, CTG) Cell_Lines->Cell_Viability Western_Blot Western Blot (p-ENSA, c-Myc) Cell_Lines->Western_Blot Colony_Formation Colony Formation Assay Cell_Lines->Colony_Formation Xenograft Xenograft Model (e.g., Nude Mice) Colony_Formation->Xenograft Tumor_Growth Tumor Growth Measurement Xenograft->Tumor_Growth Toxicity Toxicity Assessment (Body Weight) Xenograft->Toxicity

Caption: General experimental workflow for evaluating this compound and MKI-2. The process involves initial in vitro kinase and cell-based assays followed by in vivo studies using xenograft models to assess anti-tumor efficacy and toxicity.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of this compound and MKI-2.

In Vitro Kinase Assay
  • Objective: To determine the direct inhibitory effect of this compound and MKI-2 on MASTL kinase activity.

  • Procedure:

    • Recombinant MASTL kinase is incubated with the inhibitor (this compound or MKI-2) at various concentrations.

    • The kinase reaction is initiated by the addition of a substrate (e.g., a peptide substrate or a protein like ENSA) and ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods such as ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.[4]

    • The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.

Cell Viability and Proliferation Assays
  • Objective: To assess the effect of this compound and MKI-2 on the viability and proliferation of cancer cells.

  • Procedure:

    • Breast cancer cell lines (e.g., MCF7, BT549) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound or MKI-2 for a specified period (e.g., 72 hours).

    • Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.

    • The results are expressed as a percentage of the viability of untreated control cells, and the IC50 for cell proliferation is determined.

Western Blot Analysis
  • Objective: To confirm the on-target effect of the inhibitors by measuring the phosphorylation of a known MASTL substrate (ENSA) and the levels of downstream effectors (c-Myc).

  • Procedure:

    • Cancer cells are treated with this compound or MKI-2 at specified concentrations and for a set duration.

    • The cells are lysed, and the total protein concentration is determined.

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies specific for phosphorylated ENSA (p-ENSA), total ENSA, c-Myc, and a loading control (e.g., β-actin).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy and potential toxicity of the inhibitors in a living organism.

  • Procedure:

    • Human breast cancer cells (e.g., BT549) are injected subcutaneously into immunodeficient mice (e.g., BALB/c nude mice).[5]

    • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The treatment group receives the inhibitor (e.g., this compound administered intraperitoneally) at a specified dose and schedule.[5] The control group receives a vehicle.

    • Tumor volume is measured regularly using calipers.

    • The body weight of the mice is monitored as an indicator of general toxicity.[5]

    • At the end of the study, the tumors are excised and may be used for further analysis (e.g., immunohistochemistry).

Conclusion

Both this compound and MKI-2 are valuable research tools for investigating the role of MASTL in oncogenesis. This compound laid the groundwork by demonstrating the therapeutic potential of MASTL inhibition.[1][2][9] However, MKI-2, with its significantly improved potency and demonstrated efficacy against a broader range of oncogenic properties in vitro, represents a more promising lead compound for the development of novel anti-cancer therapies.[4][7] Further preclinical studies are warranted to fully elucidate the therapeutic potential of MKI-2.

References

Safety Operating Guide

Standard Operating Procedure: Handling and Disposal of MKI-1

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the handling and disposal of the potent kinase inhibitor, MKI-1. Adherence to these guidelines is mandatory to ensure personnel safety and minimize environmental impact.

Hazard Identification and Risk Assessment

This compound is a potent, small molecule kinase inhibitor. While specific toxicity data is pending, compounds of this class should be handled as potentially hazardous. The primary routes of exposure are inhalation, skin contact, and ingestion. A comprehensive risk assessment should be conducted before any new procedure involving this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to prevent exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.

Activity Required PPE Specifications
Weighing and Aliquoting (Solid) Double Gloves, Lab Coat, Safety Glasses with Side Shields, N95 RespiratorTo be conducted in a certified chemical fume hood or ventilated balance enclosure.
Solution Preparation and Handling Double Gloves, Lab Coat, Safety Glasses with Side ShieldsTo be conducted in a certified chemical fume hood.
Cell Culture Dosing Single Gloves, Lab Coat, Safety GlassesTo be conducted in a biological safety cabinet.
Waste Disposal Double Gloves, Lab Coat, Safety Goggles, Face ShieldUse appropriate waste containers and follow designated disposal routes.

Operational Procedures

3.1. Weighing and Aliquoting Solid this compound

  • Preparation: Designate a specific area within a certified chemical fume hood for handling solid this compound. Gather all necessary equipment, including a calibrated analytical balance, weighing paper, spatulas, and pre-labeled microcentrifuge tubes.

  • Weighing: Tare the balance with the weighing paper. Carefully transfer the desired amount of this compound to the weighing paper using a clean spatula.

  • Aliquoting: Transfer the weighed solid into the pre-labeled microcentrifuge tube.

  • Cleaning: Decontaminate the spatula and weighing area with an appropriate solvent (e.g., 70% ethanol) followed by a soap and water solution. Dispose of all contaminated disposables as hazardous chemical waste.

3.2. Solution Preparation

  • Solvent Addition: In a chemical fume hood, add the appropriate volume of the desired solvent (e.g., DMSO) to the vial containing the this compound solid to achieve the target concentration.

  • Dissolution: Cap the vial securely and vortex or sonicate until the solid is completely dissolved.

  • Storage: Store the stock solution in a clearly labeled, sealed container at the recommended temperature, protected from light.

Disposal Plan

All waste contaminated with this compound must be disposed of as hazardous chemical waste.

  • Solid Waste: Contaminated gloves, weighing paper, and other disposables should be collected in a designated, sealed hazardous waste bag within the fume hood.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container.

  • Sharps: Needles and syringes used for handling this compound solutions should be disposed of in a designated sharps container for hazardous chemical waste.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

MKI1_Handling_Workflow cluster_prep Preparation cluster_handling Handling Solid this compound cluster_solution Solution Preparation cluster_disposal Waste Disposal prep_area Designate Fume Hood Area gather_ppe Don PPE prep_area->gather_ppe gather_equip Gather Equipment gather_ppe->gather_equip weigh Weigh Solid this compound gather_equip->weigh aliquot Aliquot into Vials weigh->aliquot collect_solid Collect Solid Waste weigh->collect_solid collect_liquid Collect Liquid Waste weigh->collect_liquid add_solvent Add Solvent aliquot->add_solvent aliquot->collect_solid aliquot->collect_liquid dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve add_solvent->collect_solid add_solvent->collect_liquid dissolve->collect_solid dissolve->collect_liquid

Caption: Workflow for handling solid this compound and preparing solutions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.